9-Cis-Retinal
Description
Structure
2D Structure
Properties
IUPAC Name |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-MKOSUFFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C=O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891233 | |
| Record name | 9-cis-Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | 9-cis-Retinal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11335 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 9-cis-Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
514-85-2 | |
| Record name | 9-cis-Retinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-cis-Retinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinal, 9-cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-cis-Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-cis-retinal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-cis-Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Enduring Significance of 9-cis-Retinal: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, historical context, and biochemical significance of 9-cis-retinal. It is intended for researchers, scientists, and professionals in the fields of vision science, molecular biology, and drug development. The guide details the pivotal role of this compound as a functional isomer of vitamin A, both in the formation of the visual pigment isorhodopsin and as the precursor to 9-cis-retinoic acid, a high-affinity ligand for the retinoid X receptor (RXR). We present a historical narrative of its discovery, detailed experimental protocols for its synthesis and key biological assays, and a summary of its quantitative biochemical and biophysical properties. Furthermore, this guide includes detailed signaling pathway diagrams generated using the DOT language to visually represent the visual cycle and RXR-mediated signaling, providing a deeper understanding of the molecular mechanisms governed by this crucial retinoid.
Historical Context and Discovery
The story of this compound is intrinsically linked to the foundational discoveries in the biochemistry of vision, pioneered by Nobel laureate George Wald. In the mid-20th century, Wald's research elucidated the central role of vitamin A and its aldehyde form, retinal, in the visual process.[1][2] His work established that vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal within the rhodopsin molecule.[3]
While 11-cis-retinal was identified as the native chromophore of rhodopsin, the exploration of other geometric isomers of retinal was a natural progression of this research. In 1952, Hubbard and Wald reported that this compound could also combine with opsin to form a photosensitive pigment, which they named isorhodopsin .[4] This discovery was significant as it demonstrated that the binding pocket of opsin could accommodate isomers other than 11-cis-retinal, and that these artificial pigments were also capable of initiating a visual signal upon illumination, albeit with different efficiencies.[4][5]
Initially, this compound was primarily utilized as a synthetic tool to probe the structure and function of the opsin binding pocket.[6] For many years, it was not definitively identified as a naturally occurring chromophore in the eyes of most animal species.[5] However, its importance was dramatically expanded with the discovery in the early 1990s that its oxidized form, 9-cis-retinoic acid, is a potent, high-affinity ligand for a newly discovered class of nuclear receptors, the retinoid X receptors (RXRs).[7][8][9] This finding unveiled a second, distinct signaling pathway for retinoids, independent of the visual cycle, with profound implications for gene regulation, development, and metabolism.
Biochemical and Biophysical Properties
This compound shares the same molecular formula as other retinal isomers but differs in the configuration around the C9-C10 double bond. This stereochemical difference results in distinct physical and biological properties.
Spectroscopic Properties
The absorption spectrum of a retinoid is highly sensitive to its isomeric configuration and its environment (e.g., solvent polarity, binding to a protein). The spectral properties of this compound and related compounds are summarized in the table below. When bound to opsin to form isorhodopsin, the absorption maximum undergoes a significant red-shift into the visible range, a phenomenon known as the "opsin shift."
| Compound | Isomer | Solvent/Environment | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |
| Retinal | 9-cis | Hexane | 366 | Not specified | [4] |
| Retinal | 11-cis | Not specified | ~380 | Not specified | [10] |
| Retinal | all-trans | Not specified | 370 | Not specified | [4] |
| Rhodopsin | 11-cis | In opsin | 498 | 40,600 | [4][11] |
| Isorhodopsin | 9-cis | In opsin | 486-487 | 43,000 | [4][6] |
| Blue-rhodopsin pigment | 9-cis | In blue opsin | Not specified | Not specified | [12] |
Binding Affinities
The affinity of 9-cis-retinoids for various binding proteins is crucial for their transport, metabolism, and function. The discovery of 9-cis-retinoic acid as an RXR ligand was a landmark, and its binding affinity is a key parameter in its biological activity.
| Ligand | Protein | Apparent Dissociation Constant (Kd) | Reference(s) |
| 9-cis-Retinoic Acid | Mouse RXRα | 15.7 nM | [9] |
| 9-cis-Retinoic Acid | Mouse RXRβ | 18.3 nM | [9] |
| 9-cis-Retinoic Acid | Mouse RXRγ | 14.1 nM | [9] |
Photoisomerization Quantum Yield
The quantum yield of photoisomerization is a measure of the efficiency with which a photon of light induces the cis-to-trans isomerization of the retinal chromophore. The quantum yield for isorhodopsin is notably lower than that of rhodopsin, indicating a less efficient photoactivation process.
| Pigment | Isomerization | Wavelength (nm) | Quantum Yield (Φ) | Reference(s) |
| Rhodopsin | 11-cis → all-trans | 500 | 0.65 ± 0.01 | [5] |
| Isorhodopsin | 9-cis → all-trans | Not specified | 0.26 ± 0.03 | [6] |
Key Signaling Pathways
This compound and its metabolites are key players in two major signaling pathways: the visual cycle in the retina and RXR-mediated gene regulation throughout the body.
The Visual Cycle and Isorhodopsin Formation
The canonical visual cycle is responsible for the regeneration of 11-cis-retinal to sustain vision.[13][14] While not the native chromophore, this compound can enter this cycle and bind to opsin to form the functional photopigment isorhodopsin. The pathway below illustrates the canonical visual cycle and the integration of this compound to form isorhodopsin.
Caption: The canonical visual cycle and the formation of isorhodopsin.
RXR-Mediated Signaling
This compound is oxidized to 9-cis-retinoic acid, which serves as a high-affinity ligand for the retinoid X receptor (RXR). RXR is a nuclear receptor that forms heterodimers with other nuclear receptors, such as the retinoic acid receptor (RAR), the vitamin D receptor (VDR), and the thyroid hormone receptor (TR). This heterodimerization is a central event in the regulation of gene expression by these signaling molecules. The binding of 9-cis-retinoic acid to RXR induces conformational changes that lead to the recruitment of coactivators and the initiation of target gene transcription.[15][16]
Caption: RXR-mediated signaling pathway activated by 9-cis-retinoic acid.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Synthesis of this compound
The following protocol is adapted from modern synthetic methods for producing 9-cis-retinoids.[7]
Objective: To synthesize this compound from all-trans-retinyl acetate via isomerization and subsequent oxidation.
Materials:
-
all-trans-retinyl acetate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry methylene chloride (CH₂Cl₂)
-
Manganese dioxide (MnO₂)
-
Dim light or red light conditions to prevent unwanted photoisomerization
Procedure:
-
Saponification of all-trans-retinyl acetate:
-
Dissolve all-trans-retinyl acetate in ethanol.
-
Add a solution of NaOH in water dropwise at 40°C under a nitrogen atmosphere in the dark.
-
Stir for 30 minutes.
-
Cool the mixture to 0°C and extract with hexanes (3x).
-
Wash the combined organic layers with ice water, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield all-trans-retinol.
-
-
Isomerization to 9-cis-retinol (Catalytic Method):
-
Note: This step often involves specialized catalysts and conditions, such as transition metal catalysts (e.g., (CH₃CN)₂PdCl₂) and controlled heating, potentially with microwave irradiation, to favor the formation of the 9-cis isomer. A detailed protocol for a specific catalytic isomerization can be found in the cited literature.[7] The output is typically a mixture of isomers requiring purification.
-
-
Purification of 9-cis-retinol:
-
The mixture of retinol isomers is typically separated using high-performance liquid chromatography (HPLC) on a silica or other suitable stationary phase.
-
-
Oxidation to this compound:
-
Dissolve the purified 9-cis-retinol in dry methylene chloride in the dark.
-
Add manganese dioxide (MnO₂) and stir the mixture overnight at room temperature.
-
Filter the mixture and evaporate the filtrate under vacuum.
-
Dissolve the resulting oil in hexane and cool to -80°C to crystallize the this compound.
-
In Vitro Regeneration of Rhodopsin to Isorhodopsin
This protocol describes the in vitro formation of isorhodopsin from bovine rod outer segments (ROS) and this compound.
Objective: To regenerate bleached opsin with this compound to form isorhodopsin and characterize it spectrophotometrically.
Materials:
-
Isolated bovine rod outer segments (ROS)
-
Buffer (e.g., phosphate buffer, pH 7.0)
-
Hydroxylamine (freshly prepared)
-
This compound solution (in a suitable solvent like ethanol)
-
Spectrophotometer
Procedure:
-
Preparation of Bleached ROS:
-
Isolate ROS from bovine retinas using standard methods (e.g., sucrose gradient centrifugation) under dim red light.
-
Bleach the ROS suspension with white light in the presence of hydroxylamine to convert all rhodopsin to opsin and retinal oxime.
-
Wash the bleached ROS extensively to remove retinal oxime and hydroxylamine.
-
-
Regeneration with this compound:
-
Suspend the bleached ROS in the buffer to a known concentration of opsin.
-
In the dark, add a molar excess of this compound solution to the ROS suspension.
-
Incubate the mixture in the dark at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-2 hours) to allow for pigment formation.
-
-
Spectrophotometric Analysis:
-
Record the absorption spectrum of the regenerated pigment from approximately 300 nm to 700 nm.
-
A peak around 486 nm indicates the formation of isorhodopsin.
-
To confirm the formation of a photosensitive pigment, expose the sample to white light and record the spectrum again. The disappearance of the 486 nm peak and the appearance of the all-trans-retinal spectrum (around 380 nm) confirms the photosensitivity of the formed isorhodopsin.
-
Retinoid X Receptor (RXR) Ligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for RXR.[11]
Objective: To measure the binding affinity of a ligand for RXRα by its ability to compete with a radiolabeled 9-cis-retinoic acid.
Materials:
-
COS-7 cells (or other suitable cell line)
-
Expression vector for human RXRα
-
Transfection reagent (e.g., Polybrene)
-
Cell lysis buffer
-
[³H]-9-cis-retinoic acid (radioligand)
-
Unlabeled 9-cis-retinoic acid (for determining non-specific binding)
-
Test compounds
-
Hydroxylapatite gel
-
Scintillation counter and fluid
Procedure:
-
Preparation of Nuclear Extracts:
-
Transfect COS-7 cells with the RXRα expression vector.
-
After expression, lyse the cells and isolate the nuclei by centrifugation.
-
Prepare a nuclear extract containing the RXRα protein.
-
-
Competitive Binding Assay:
-
In a series of tubes, incubate a fixed amount of the nuclear extract with a constant concentration of [³H]-9-cis-retinoic acid (e.g., 50 nM).
-
To these tubes, add increasing concentrations of the unlabeled test compound. Include a control with a large excess of unlabeled 9-cis-retinoic acid to determine non-specific binding.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add hydroxylapatite gel to each tube to bind the protein-ligand complexes.
-
Wash the gel to remove the unbound radioligand.
-
-
Quantification:
-
Elute the bound ligand from the gel or directly measure the radioactivity of the gel using a scintillation counter.
-
Plot the percentage of bound [³H]-9-cis-retinoic acid as a function of the concentration of the test compound.
-
Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Conclusion
The discovery of this compound and its subsequent characterization have had a profound and lasting impact on our understanding of vision and nuclear receptor signaling. Initially identified as the chromophore of the artificial visual pigment isorhodopsin, its role expanded dramatically with the discovery that its metabolite, 9-cis-retinoic acid, is the natural ligand for the retinoid X receptor. This dual functionality places this compound at the crossroads of two fundamental biological processes. The experimental protocols and quantitative data presented in this guide provide a technical foundation for researchers working with this important molecule. The signaling pathway diagrams offer a visual framework for understanding its complex roles in cellular function. Continued research into the metabolism, regulation, and therapeutic potential of 9-cis-retinoids promises to yield further insights into human health and disease.
References
- 1. George Wald | Nobel Prize, Vision Research & Physiology | Britannica [britannica.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Retinal [chm.bris.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of three RXR genes that mediate the action of 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption SPectrum [sas.upenn.edu]
- 11. Isorhodopsin rather than rhodopsin mediates rod function in RPE65 knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Visual cycle - Wikipedia [en.wikipedia.org]
- 14. oculogenetica.com [oculogenetica.com]
- 15. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 16. Homodimer formation of retinoid X receptor induced by 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 9-Cis-Retinal in Isorhodopsin: A Technical Guide to its Formation and Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the 9-cis-retinal isomer in the formation and function of isorhodopsin, an artificial visual pigment that serves as an invaluable tool in vision research. While not the endogenous chromophore in most animal visual systems, the study of isorhodopsin provides crucial insights into the mechanisms of G protein-coupled receptor (GPCR) activation, photochemistry, and the structural constraints of the retinal binding pocket. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways.
Formation of Isorhodopsin: A Tale of Two Isomers
Isorhodopsin is formed through the covalent binding of this compound to the apoprotein opsin, via a protonated Schiff base linkage with a specific lysine residue in the seventh transmembrane domain.[1] This process is analogous to the formation of rhodopsin from 11-cis-retinal. However, the rate of isorhodopsin synthesis is significantly slower than that of rhodopsin, typically 5- to 10-fold slower depending on the specific conditions.[1] This difference in formation kinetics is attributed to the higher energy content of isorhodopsin compared to rhodopsin, estimated to be approximately 5 kcal/mol greater.[1]
The incorporation of this compound into the binding pocket of opsin is considered a suboptimal "induced misfit," leading to strain in various parts of the chromophore, including the ring and methyl docking sites, as well as several single and double bonds.[2] Despite this, this compound can stably incorporate, forming a functional, albeit less sensitive, photosensitive pigment.[2]
Quantitative Data Summary
The functional and physical properties of isorhodopsin have been extensively characterized and are compared with rhodopsin in the tables below.
Table 1: Spectroscopic and Photochemical Properties of Isorhodopsin vs. Rhodopsin
| Property | Isorhodopsin | Rhodopsin | Reference(s) |
| Chromophore | This compound | 11-cis-retinal | [1][2] |
| Absorbance Maximum (λmax) | 486 ± 2 nm | 498 ± 2 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 43,000 M⁻¹cm⁻¹ | 40,600 M⁻¹cm⁻¹ | [3] |
| Photoisomerization Quantum Yield (Φ) | ~0.25 (wavelength and temperature dependent) | ~0.67 (largely independent of wavelength and temperature) | [2][4] |
| Bathorhodopsin Formation Time | ~600 fs | ~200 fs | [2] |
Table 2: Thermal Stability and G Protein Activation
| Property | Isorhodopsin | Rhodopsin | Reference(s) |
| Relative Thermal Stability | Less stable than rhodopsin | More stable than isorhodopsin and opsin | [5][6] |
| Rate of G Protein (Transducin) Activation | Reduced kinetics at low light intensity | Higher efficiency | [2] |
| Active State Intermediate | Metarhodopsin II (same as rhodopsin) | Metarhodopsin II | [2] |
Experimental Protocols
The study of isorhodopsin relies on a variety of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
In Vitro Synthesis and Purification of Isorhodopsin
Objective: To reconstitute isorhodopsin from bovine opsin and this compound for functional and structural studies.
Methodology:
-
Preparation of Opsin: Rod outer segments (ROS) are isolated from bovine retinas and purified. Rhodopsin is then bleached with light in the presence of hydroxylamine to hydrolyze the Schiff base and remove the all-trans-retinal, yielding opsin. The resulting opsin is washed to remove residual retinal oxime and hydroxylamine.
-
Reconstitution: A solution of this compound in a suitable solvent (e.g., ethanol) is added to the purified opsin suspension in the dark. The mixture is incubated, typically for several hours at room temperature, to allow for the formation of the Schiff base linkage. The formation of isorhodopsin can be monitored spectrophotometrically by the appearance of the characteristic absorbance peak around 486 nm.[1]
-
Purification: The reconstituted isorhodopsin is solubilized in a mild detergent (e.g., dodecyl maltoside) and purified using affinity chromatography, often with a concanavalin A-Sepharose column that binds the carbohydrate moieties of rhodopsin.
Determination of Photoisomerization Quantum Yield
Objective: To quantify the efficiency of the light-induced isomerization of this compound to all-trans-retinal within the isorhodopsin molecule.
Methodology:
-
Low-Temperature Actinometry: This technique is performed at low temperatures (e.g., 77 K) to trap the initial photoproduct, bathorhodopsin.[4]
-
Sample Preparation: A purified sample of isorhodopsin in a cryoprotectant solution (e.g., glycerol-buffer mixture) is cooled to 77 K in a quartz cuvette.
-
Irradiation and Spectroscopy: The sample is irradiated with monochromatic light at a specific wavelength. The absorption spectrum is measured before and after irradiation to determine the amount of isorhodopsin converted to bathorhodopsin.
-
Internal Standard: The quantum yield of the isorhodopsin to bathorhodopsin transition is often determined relative to the known quantum yield of the rhodopsin to bathorhodopsin transition (Φ = 0.67), which is used as an internal standard under identical conditions.[4]
High-Performance Liquid Chromatography (HPLC) Analysis of Retinal Isomers
Objective: To identify and quantify the retinal isomers present before and after photobleaching of isorhodopsin.
Methodology:
-
Extraction: The retinal chromophore is extracted from the protein by denaturation with a solvent like methanol or ethanol, often in the presence of hydroxylamine to form the more stable retinal oxime derivatives.[1]
-
Chromatographic Separation: The extracted retinal oximes are separated using a normal-phase or reversed-phase HPLC column.[7][8]
-
Mobile Phase: A typical mobile phase for normal-phase HPLC is a mixture of hexane and ethyl acetate.[8]
-
Detection: The eluted isomers are detected by their UV-Visible absorbance at a characteristic wavelength (e.g., ~360 nm for retinal oximes).[8]
-
Quantification: The amount of each isomer is quantified by comparing the peak area to that of known standards.
G Protein (Transducin) Activation Assay (GTPγS Binding Assay)
Objective: To measure the rate and extent of G protein activation by light-activated isorhodopsin.
Methodology:
-
Membrane Preparation: Rod outer segment membranes containing isorhodopsin and the G protein transducin are prepared.
-
Assay Components: The assay mixture contains the membranes, a non-hydrolyzable GTP analog labeled with a radioisotope (e.g., [³⁵S]GTPγS), and GDP.[9][10]
-
Activation: The sample is exposed to a flash of light to activate isorhodopsin to Metarhodopsin II.
-
GTPγS Binding: Activated isorhodopsin catalyzes the exchange of GDP for GTPγS on the alpha subunit of transducin.
-
Measurement: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to transducin is measured by scintillation counting after separating the protein-bound and free nucleotide, often by filtration.[9][10]
Signaling Pathways and Molecular Mechanisms
The activation of the visual signaling cascade by isorhodopsin follows a similar, though less efficient, pathway to that of rhodopsin.
The Isorhodopsin Photocycle
Upon absorption of a photon, the this compound chromophore of isorhodopsin undergoes photoisomerization to the all-trans configuration. This event triggers a series of conformational changes in the opsin protein, leading to the formation of a series of short-lived intermediates. Notably, both rhodopsin and isorhodopsin converge to a common first stable photoproduct, bathorhodopsin.[2] From bathorhodopsin, the photocascade proceeds through the same intermediates as rhodopsin (lumirhodopsin, metarhodopsin I, and metarhodopsin II), albeit with different kinetics.[2]
Caption: The photocycle of isorhodopsin, initiated by light absorption.
G Protein Activation Cascade
The active state, Metarhodopsin II (Meta II), is responsible for activating the heterotrimeric G protein, transducin. Meta II acts as a guanine nucleotide exchange factor (GEF), catalyzing the exchange of GDP for GTP on the α-subunit of transducin (Gαt). The GTP-bound Gαt then dissociates from the βγ-subunits and activates phosphodiesterase (PDE), which hydrolyzes cGMP. The resulting decrease in cGMP concentration leads to the closure of cGMP-gated ion channels and hyperpolarization of the photoreceptor cell membrane, initiating the neural signal.
Caption: G protein activation cascade initiated by active isorhodopsin (Metarhodopsin II).
Conclusion
The study of isorhodopsin, formed from this compound, provides a powerful comparative model to understand the intricacies of visual pigment function. The differences in its formation rate, photochemical properties, and thermal stability compared to rhodopsin highlight the exquisite tuning of the opsin binding pocket for the native 11-cis-retinal chromophore. Despite its lower efficiency, isorhodopsin's ability to activate the phototransduction cascade underscores the fundamental robustness of the GPCR signaling mechanism. For researchers in vision science and drug development, isorhodopsin remains a key tool for probing the structure-function relationships of rhodopsin and for screening potential therapeutic agents that target the visual cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. A comparison of the efficiency of G protein activation by ligand-free and light-activated forms of rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isorhodopsin rather than rhodopsin mediates rod function in RPE65 knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the efficiency of G protein activation by ligand-free and light-activated forms of rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of intermediate conformations in the photocycle of the light-driven sodium-pumping rhodopsin KR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fourier-transform infrared difference spectroscopy of rhodopsin and its photoproducts at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reversed-phase high-performance liquid chromatographic method to analyze retinal isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
The intricate role of 9-cis-retinal in retinal neuron signaling pathways: A technical guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the signaling pathways of 9-cis-retinal in retinal neurons. This whitepaper provides a detailed examination of the critical role this retinoid plays in vision, from the canonical phototransduction cascade to the specialized cone visual cycle, and explores its non-canonical functions. The guide presents a wealth of quantitative data, detailed experimental protocols, and novel visualizations of the complex molecular interactions within the retina.
This compound, a geometric isomer of retinal, is a key chromophore in the visual cycle. While 11-cis-retinal is the primary chromophore in rod photoreceptors, this compound plays a crucial role, particularly in the cone-mediated visual pathway. This guide elucidates the enzymatic processes involved in its formation and its interaction with various retinal proteins, providing a foundational understanding for research into retinal health and disease.
Quantitative Insights into this compound Interactions
The binding affinities and reaction kinetics of this compound and its precursors are fundamental to understanding their physiological roles. The following tables summarize key quantitative data from various studies.
| Molecule | Binding Protein | Dissociation Constant (Kd) | Reference |
| This compound | Cellular Retinol-Binding Protein I (CRBP-I) | 8 nM | [1][2] |
| This compound | Cellular Retinol-Binding Protein II (CRBP-II) | 5 nM | [1][2] |
| 9-cis-retinol | Cellular Retinol-Binding Protein I (CRBP-I) | 11 nM | [3] |
| 9-cis-retinol | Cellular Retinol-Binding Protein II (CRBP-II) | 68 nM | [3] |
| This compound | Cellular Retinaldehyde-Binding Protein (CRALBP) | 51 nM | [4] |
| Reaction | Enzyme | Second-Order Rate Constant | Reference |
| Isorhodopsin Regeneration | Opsin + this compound | 900 M⁻¹s⁻¹ | [5] |
| Rhodopsin Regeneration | Opsin + 11-cis-retinal | 1000 M⁻¹s⁻¹ | [5] |
| Enzyme | Substrate | Cofactor | pH Optimum | Reference |
| 9-cis-retinol dehydrogenase | 9-cis-retinol | NAD⁺ | 7.5 - 8.0 | [6] |
Signaling Pathways of this compound in Retinal Neurons
This compound is integral to two primary signaling pathways in the retina: the canonical phototransduction cascade, where it can substitute for 11-cis-retinal to form isorhodopsin, and the cone-specific visual cycle, which is crucial for vision in bright light.
The Phototransduction Cascade
The process of converting light into a neuronal signal begins with the photoisomerization of the retinal chromophore bound to opsin. While 11-cis-retinal is the endogenous chromophore for rhodopsin in rods, this compound can also bind to opsin to form a functional photopigment called isorhodopsin.[7][8][9] Upon absorbing a photon, this compound isomerizes to all-trans-retinal, triggering a conformational change in the opsin protein. This activates the G-protein transducin, which in turn activates phosphodiesterase (PDE).[10] PDE hydrolyzes cyclic GMP (cGMP), leading to the closure of cGMP-gated ion channels and hyperpolarization of the photoreceptor cell membrane. This change in membrane potential modulates neurotransmitter release at the synaptic terminal, thereby transmitting the visual signal to downstream neurons.
Caption: Figure 1: this compound in the Phototransduction Cascade.
The Cone-Specific Visual Cycle
Cones, responsible for color vision and vision in bright light, have a high metabolic demand and require rapid regeneration of their photopigment. To meet this demand, cones utilize a secondary visual cycle, in addition to the canonical RPE-mediated cycle, that involves Müller glial cells.[11][12][13][14] In this pathway, all-trans-retinol, the product of photopigment bleaching, is transported from cones to Müller cells.[11][15] Within the Müller cells, an isomerase, potentially Dihydroceramide Desaturase 1 (DES1), converts all-trans-retinol to 11-cis-retinol.[11][14] This 11-cis-retinol is then transported back to the cones, where it is oxidized to 11-cis-retinal by a retinol dehydrogenase, ready to regenerate the cone photopigment.[11][16] this compound is a key player in studying this pathway as exogenous 9-cis-retinol can be used to robustly regenerate cone pigments, indicating that cones possess the necessary enzymatic machinery to oxidize cis-retinols to their corresponding aldehydes.[17]
Caption: Figure 2: The Cone-Müller Cell Visual Cycle.
Non-Canonical Signaling
Beyond its role in phototransduction, retinoids, including metabolites of this compound such as 9-cis-retinoic acid, can engage in non-canonical signaling pathways. These pathways are independent of the direct transcriptional regulation typically associated with retinoic acid receptors (RAR and RXR) in the nucleus.[18] For instance, 9-cis-retinoic acid has been shown to rapidly activate the PI3K signaling pathway in neuronal cells, a process that is independent of transcription and translation.[18] This suggests a role for this compound metabolites in modulating neuronal functions such as differentiation and survival through rapid, non-genomic mechanisms.
Caption: Figure 3: Non-Canonical Signaling of 9-cis-Retinoic Acid.
Key Experimental Protocols
A variety of sophisticated techniques are employed to investigate the roles of this compound in retinal neurons. Detailed methodologies for three key experimental approaches are provided below.
In Vitro Rhodopsin/Isorhodopsin Regeneration Assay
This assay measures the ability of opsin to combine with a retinal isomer to form a functional photopigment.
Objective: To quantify the rate and extent of isorhodopsin formation from opsin and this compound.
Materials:
-
Purified rod outer segment (ROS) membranes containing opsin
-
This compound (and 11-cis-retinal for comparison)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a suspension of bleached ROS membranes in the buffer solution.
-
Add a molar excess of this compound (typically dissolved in a small volume of ethanol) to the ROS suspension.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 37°C).
-
At various time points, record the absorbance spectrum of the suspension.
-
Monitor the increase in absorbance at the wavelength maximum for isorhodopsin (approximately 487 nm).
-
Calculate the amount of regenerated pigment based on the change in absorbance, using the extinction coefficient for isorhodopsin.
-
The kinetics of regeneration can be determined by plotting the amount of regenerated pigment as a function of time.[5][9][19][20]
Caption: Figure 4: In Vitro Isorhodopsin Regeneration Assay Workflow.
Electroretinography (ERG) in Mice
ERG is a non-invasive technique used to assess the function of the retina in response to a light stimulus.
Objective: To measure the electrical activity of the retina in vivo following the administration of this compound or its precursors.
Materials:
-
Mouse model (e.g., wild-type or a model of retinal degeneration)
-
ERG recording system (including light source, electrodes, amplifier, and computer)
-
Anesthetic (e.g., ketamine/xylazine)
-
Mydriatic agent (to dilate the pupils)
-
Corneal electrode, reference electrode, and ground electrode
-
This compound or a pro-drug like 9-cis-retinyl acetate for administration (e.g., by oral gavage)
Procedure:
-
Dark-adapt the mouse overnight.
-
Anesthetize the mouse and dilate its pupils.
-
Place the electrodes: the corneal electrode on the cornea, the reference electrode subcutaneously near the eye, and the ground electrode subcutaneously on the tail or back.
-
Present a series of light flashes of varying intensity to the eye.
-
Record the electrical responses from the retina. The a-wave of the ERG primarily reflects photoreceptor activity, while the b-wave reflects the activity of downstream bipolar cells.
-
For studies involving this compound, the compound is administered prior to the ERG recordings, and the results are compared to vehicle-treated controls to assess its effect on retinal function.[14][15][17]
Caption: Figure 5: Electroretinography (ERG) Experimental Workflow.
Single-Cell Suction Electrode Recording from Photoreceptors
This technique allows for the direct measurement of the light-evoked electrical responses of individual photoreceptor cells.
Objective: To record the photoresponses of single rod or cone photoreceptors to study the effects of this compound on their function.
Materials:
-
Isolated retina from an animal model (e.g., salamander or mouse)
-
Recording chamber with perfusion system
-
Inverted microscope with infrared illumination
-
Micropipette puller and microforge
-
Suction electrode recording setup (including amplifier and data acquisition system)
-
Ringer's solution
-
This compound or 9-cis-retinol
Procedure:
-
Dissect the retina and prepare a suspension of photoreceptor cells or small pieces of retina.
-
Transfer the retinal preparation to the recording chamber perfused with oxygenated Ringer's solution.
-
Under infrared illumination, use a glass suction electrode to gently draw the outer or inner segment of a single photoreceptor into the electrode tip.
-
Deliver calibrated light flashes to the photoreceptor and record the resulting changes in membrane current.
-
To study the effects of this compound, the compound can be added to the perfusion solution, and the photoresponses can be recorded before and after its application to assess changes in sensitivity and kinetics.[1][2][3]
Caption: Figure 6: Single-Cell Suction Recording Workflow.
This technical guide provides a comprehensive overview of the current understanding of this compound signaling in retinal neurons. The presented data, pathways, and protocols offer a valuable resource for researchers dedicated to unraveling the complexities of vision and developing novel therapeutic strategies for retinal diseases.
References
- 1. Single-cell Suction Recordings from Mouse Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Tools – Burns & Pugh lab [photoreceptor.faculty.ucdavis.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. The Retina-Based Visual Cycle | Annual Reviews [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Biosynthesis of 9-cis-retinoic acid in vivo. The roles of different retinol dehydrogenases and a structure-activity analysis of microsomal retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visual cycle proteins: Structure, function, and roles in human retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel cone visual cycle in the cone-dominated retina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cone-specific Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Enhancing Understanding of the Visual Cycle by Applying CRISPR/Cas9 Gene Editing in Zebrafish [frontiersin.org]
- 13. Visual cycle - Wikipedia [en.wikipedia.org]
- 14. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones | Visual Neuroscience | Cambridge Core [cambridge.org]
- 15. cis Retinol oxidation regulates photoreceptor access to the retina visual cycle and cone pigment regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-canonical retinoid signaling in neural development, regeneration and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. non-canonical-retinoid-signaling-in-neural-development-regeneration-and-synaptic-function - Ask this paper | Bohrium [bohrium.com]
- 18. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Step-By-Step Instructions for Retina Recordings with Perforated Multi Electrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
The intricate dance of vision: A technical guide to the interaction of 9-cis-Retinal with Cellular Retinaldehyde-Binding Protein (CRALBP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted interaction between 9-cis-retinal and the cellular retinaldehyde-binding protein (CRALBP). CRALBP, a key player in the visual cycle, is a 36-kDa water-soluble protein that chaperones retinoids, ensuring the continuous regeneration of visual pigments essential for sight.[1][2] While its primary known ligand is 11-cis-retinal, the interaction with this compound reveals a secondary, yet significant, catalytic function of the protein and offers deeper insights into the molecular underpinnings of vision and retinal diseases.[3][4]
Quantitative Analysis of CRALBP and this compound Interaction
CRALBP exhibits a high, nanomolar binding affinity for cis-retinoids, a critical feature for its function in the visual cycle.[3] While the affinity for 11-cis-retinal is highest, the binding of this compound is also robust, highlighting the protein's specificity for cis-isomers over trans-isomers.[3][5] Mutations in the CRALBP gene (RLBP1) can disrupt these vital retinoid interactions, leading to a range of autosomal recessive retinal diseases, including retinitis pigmentosa and Bothnia dystrophy.[2][6]
| Ligand | Protein | Dissociation Constant (Kd) | Method | Reference |
| This compound | CRALBP | 53.3 nM | Fluorescence Spectroscopy | [7] |
| 11-cis-Retinal | CRALBP | < 20 nM | Not Specified | [8] |
| 11-cis-Retinol | CRALBP | ~50 nM | Not Specified | [8] |
| This compound | CRBP-I | 8 nM | Fluorescence Spectroscopy | [7] |
| This compound | CRBP-II | 5 nM | Fluorescence Spectroscopy | [7] |
| 9-cis-Retinol | CRBP-I | 11 nM | Fluorescence Spectroscopy | [9] |
| 9-cis-Retinol | CRBP-II | 68 nM | Fluorescence Spectroscopy | [9] |
The Dual Role of CRALBP: Chaperone and Isomerase
Beyond its established role as a retinoid chaperone, CRALBP demonstrates a remarkable secondary function as a thermal isomerase when bound to this compound.[3][4] In the dark, CRALBP catalyzes the conversion of this compound to 9,13-dicis-retinal.[3][10] This activity is distinct from the light-dependent isomerization that occurs in photoreceptor cells and underscores the complex catalytic capabilities of this protein.[3]
The proposed mechanism for this isomerization involves a network of ordered water molecules within the binding pocket of CRALBP.[3][4] These water molecules facilitate a proton transfer, with Glu202 acting as the initial proton donor, leading to the isomerization at the C13-C14 double bond of the retinal molecule.[3][4]
Structural Insights into the CRALBP:this compound Complex
X-ray crystallography studies of the CRALBP mutant R234W in complex with this compound have provided high-resolution structural data, revealing a distinct binding niche for this compound compared to 11-cis-retinal.[3] This structural difference is crucial for understanding the protein's specificity and its catalytic activity towards this compound. The binding pocket's shape and the presence of key residues create an environment that not only accommodates the 9-cis isomer but also facilitates its conversion to 9,13-dicis-retinal.[3]
Experimental Protocols
A variety of experimental techniques have been employed to elucidate the interaction between this compound and CRALBP.
Retinoid Binding Assays
These assays are fundamental to determining the affinity and specificity of CRALBP for different retinoid isomers.
-
Fluorescence Spectroscopy: This method is used to determine the apparent dissociation constants (K'd) by monitoring the changes in protein fluorescence upon binding of the retinoid.[9]
-
Recombinant CRALBP is titrated with a solution of this compound.
-
The intrinsic tryptophan fluorescence of the protein is monitored.
-
The change in fluorescence intensity is plotted against the retinoid concentration.
-
The data is fitted to a binding equation to calculate the K'd.
-
-
UV/Visible Spectroscopy: This technique is used to characterize the formation of the CRALBP:this compound complex and to monitor the isomerization reaction.[3]
-
The absorption spectrum of apo-CRALBP is recorded.
-
This compound is added, and the spectral shift indicating complex formation is observed.
-
For isomerization studies, the complex is incubated at 37°C, and spectral changes are monitored over time.[3]
-
Isomerase Activity Analysis
These methods are used to identify and quantify the product of the CRALBP-catalyzed isomerization of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the different retinoid isomers.[3]
-
The CRALBP:this compound complex is incubated at 37°C for various time points.
-
The retinoids are extracted from the protein using an organic solvent.
-
The extracted retinoids are separated on a normal-phase HPLC column.
-
The peaks corresponding to this compound and 9,13-dicis-retinal are identified and quantified by their retention times and absorption spectra.[3]
-
-
¹H-NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to definitively identify the structure of the isomerization product.[3]
-
The product of the isomerization reaction is purified by HPLC.
-
The purified retinoid is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The ¹H-NMR spectrum is acquired.
-
The chemical shifts and coupling constants of the protons are compared to those of known retinal isomers to confirm the structure of 9,13-dicis-retinal.[3]
-
Structural Analysis
-
X-ray Crystallography: This powerful technique provides a detailed three-dimensional structure of the CRALBP:this compound complex.[3]
-
The CRALBP protein (or a mutant) is co-crystallized with this compound.
-
The crystals are subjected to X-ray diffraction.
-
The diffraction data is processed to generate an electron density map.
-
A model of the protein-ligand complex is built into the electron density map and refined to high resolution.[3]
-
Signaling Pathways and Experimental Workflows
The interaction of CRALBP with this compound is situated within the broader context of the visual cycle, a critical pathway for sustaining vision.
References
- 1. Retinaldehyde-binding protein 1 - Wikipedia [en.wikipedia.org]
- 2. CRALBP supports the mammalian retinal visual cycle and cone vision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Cellular Retinaldehyde-Binding Protein Has Secondary Thermal this compound Isomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of deficiency in the RLBP1-encoded visual cycle protein CRALBP on visual dysfunction in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Cellular Retinaldehyde-Binding Protein Has Secondary Thermal this compound Isomerase Activity [agris.fao.org]
An In-depth Technical Guide on the Binding Affinity of 9-Cis-Retinal to CRBPI and CRBPII
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Retinol-Binding Proteins I (CRBPI) and II (CRBPII) are small cytosolic proteins that play a crucial role in the intracellular transport and metabolism of vitamin A (retinol) and its derivatives, collectively known as retinoids. These proteins act as chaperones, solubilizing the hydrophobic retinoids and delivering them to specific enzymes for processes such as esterification or oxidation to retinoic acid. 9-cis-retinal is a naturally occurring stereoisomer of retinal that serves as the chromophore of some visual pigments and is a precursor to 9-cis-retinoic acid, a potent ligand for the Retinoid X Receptor (RXR). Understanding the binding affinity and specificity of this compound to CRBPI and CRBPII is fundamental for elucidating its metabolic fate and its role in signaling pathways relevant to various physiological and pathological processes.
This technical guide provides a comprehensive overview of the binding affinity of this compound to CRBPI and CRBPII, including quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Binding Affinity of Retinoids to CRBPI and CRBPII
The binding affinities of this compound and other relevant retinoids to CRBPI and CRBPII have been determined using fluorescence spectroscopy. The apparent dissociation constants (Kd) are summarized in the table below. Lower Kd values indicate a higher binding affinity.
| Retinoid | Protein | Apparent Dissociation Constant (Kd) (nM) |
| This compound | CRBPI | 8 [1] |
| This compound | CRBPII | 5 [1] |
| all-trans-Retinal | CRBPI | 9[1] |
| all-trans-Retinal | CRBPII | 11[1] |
| 9-cis-Retinol | CRBPI | 11[1] |
| 9-cis-Retinol | CRBPII | 68[1] |
| all-trans-Retinol | CRBPI | ~10 |
| all-trans-Retinol | CRBPII | ~10 |
Experimental Protocols: Fluorescence Titration Assay
The binding affinities presented in this guide were determined using a fluorescence titration assay that measures the quenching of intrinsic tryptophan fluorescence of the apo-CRBPs upon ligand binding.[1]
Principle
CRBPI and CRBPII contain tryptophan residues that fluoresce when excited with ultraviolet light. When a retinoid ligand binds to the protein's hydrophobic pocket, it can quench this intrinsic fluorescence through a process of fluorescence resonance energy transfer (FRET) or other quenching mechanisms. The extent of quenching is dependent on the concentration of the ligand and can be used to determine the binding affinity. For retinols, which are fluorescent, the binding can also be monitored by the enhancement of the ligand's own fluorescence upon binding to the protein.[1] However, since this compound does not fluoresce under these conditions, its binding is monitored via the quenching of the protein's fluorescence.[1]
Materials and Reagents
-
Purified recombinant human or rat CRBPI and CRBPII
-
This compound and other retinoids of interest
-
Buffer: A suitable buffer such as potassium phosphate buffer (e.g., 50 mM, pH 7.2)
-
Spectrofluorometer
Procedure
-
Preparation of Apo-Protein: A solution of apo-CRBPI or apo-CRBPII is prepared in the assay buffer to a final concentration typically in the low micromolar range (e.g., 1-2 µM).
-
Fluorescence Measurement Setup: The spectrofluorometer is set to excite the protein solution at 280 nm, and the emission is monitored at the wavelength of maximum tryptophan fluorescence, typically around 340 nm.[1] The spectral bandpasses for both excitation and emission are usually set to a narrow width (e.g., 4 nm) to ensure specificity.[1]
-
Titration: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and is added in small aliquots to the protein solution in the cuvette. After each addition, the solution is gently mixed and allowed to equilibrate for a few minutes (e.g., 5 minutes) before the fluorescence intensity is recorded.[1] The additions are continued until the fluorescence signal no longer changes significantly, indicating saturation of the binding sites.
-
Data Analysis: The change in fluorescence intensity is plotted against the total concentration of this compound. The apparent dissociation constant (Kd) is then determined by fitting the data to a one-site binding equation using non-linear regression analysis.[1] This method is more accurate than linearization methods such as the Scatchard plot.[1]
The one-site binding (hyperbola) equation is as follows:
Where:
-
Y is the change in fluorescence intensity
-
Bmax is the maximum change in fluorescence at saturation
-
X is the concentration of the free ligand
-
Kd is the dissociation constant
-
Mandatory Visualizations
Experimental Workflow: Fluorescence Titration
The following diagram illustrates the general workflow for determining the binding affinity of this compound to CRBPI or CRBPII using fluorescence titration.
Signaling Pathway: Role of CRBPI/II in this compound Metabolism
CRBPI and CRBPII are key players in the intracellular metabolism of retinoids, including the pathway leading to the synthesis of 9-cis-retinoic acid. They act as chaperones, delivering this compound to specific enzymes for oxidation. Several dehydrogenase enzymes have been implicated in this process.
Conclusion
The high binding affinity of this compound to both CRBPI and CRBPII, with dissociation constants in the low nanomolar range, underscores the crucial role of these proteins in chaperoning this important retinoid.[1] The data indicates that CRBPII has a slightly higher affinity for this compound compared to CRBPI. This chaperoning is essential for protecting the reactive aldehyde group of this compound and for facilitating its delivery to the active sites of metabolic enzymes, such as retinol dehydrogenases, for its conversion to 9-cis-retinoic acid.[1][2] This controlled metabolic channeling is vital for regulating the levels of 9-cis-retinoic acid, a key signaling molecule that modulates gene expression through the activation of RXRs. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals in the field of retinoid biology and drug development, enabling further investigation into the intricate roles of CRBPI and CRBPII in health and disease.
References
The Endogenous Biosynthesis of 9-cis-Retinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-cis-Retinoic acid (9-cis-RA) is a potent signaling molecule and a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Its ability to activate a broad range of nuclear receptor heterodimers makes it a crucial regulator of gene expression involved in cellular differentiation, proliferation, and apoptosis. Understanding the endogenous pathways that govern the biosynthesis of 9-cis-RA is therefore of paramount importance for researchers in various fields, including developmental biology, oncology, and metabolic diseases, as well as for professionals engaged in the development of retinoid-based therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathways of 9-cis-RA, presenting key enzymes, quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and workflows.
Core Biosynthetic Pathways
The endogenous synthesis of 9-cis-retinoic acid is a multi-step process involving the enzymatic conversion of dietary vitamin A (retinol) and its derivatives. While several potential pathways have been elucidated, the primary route involves the stereospecific oxidation of 9-cis-retinol.
The Canonical Pathway: From 9-cis-Retinol to 9-cis-Retinoic Acid
The most well-characterized pathway for 9-cis-RA biosynthesis begins with the formation of 9-cis-retinol. While the precise mechanism of the isomerization of all-trans-retinol to 9-cis-retinol in vivo is still under investigation, it is a critical preceding step. The subsequent conversion of 9-cis-retinol to 9-cis-retinoic acid is a two-step oxidative process catalyzed by specific dehydrogenases.
-
Oxidation of 9-cis-Retinol to 9-cis-Retinaldehyde: This initial, rate-limiting step is catalyzed by a stereospecific 9-cis-retinol dehydrogenase (RDH). RDH4 has been identified as a key enzyme in this conversion, exhibiting a preference for 9-cis-retinol over its all-trans isomer.[1][2] This membrane-bound enzyme belongs to the short-chain alcohol dehydrogenase/reductase (SDR) superfamily.[1]
-
Oxidation of 9-cis-Retinaldehyde to 9-cis-Retinoic Acid: The second and irreversible step involves the oxidation of 9-cis-retinaldehyde to 9-cis-retinoic acid. This reaction is catalyzed by retinaldehyde dehydrogenases (RALDHs). Specifically, RALDH4 has been shown to exhibit high activity for the oxidation of 9-cis-retinal.[3]
Diagram of the canonical 9-cis-retinoic acid biosynthetic pathway.
Alternative Biosynthetic Routes
While the canonical pathway is considered central, alternative routes for the generation of 9-cis-RA have been identified, which may contribute to its tissue-specific levels.
-
From β-Carotene: Dietary 9-cis-β-carotene, an isomer of β-carotene found in certain foods, can be enzymatically cleaved in the intestinal mucosa to yield 9-cis-retinaldehyde.[4] This intermediate can then be oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases.[4]
-
Isomerization of all-trans-Retinoic Acid: In vitro studies have suggested that all-trans-retinoic acid can be isomerized to 9-cis-retinoic acid, although the physiological significance and the enzymatic machinery involved in this process in vivo are not yet fully understood.
Quantitative Data
The efficiency and regulation of the 9-cis-RA biosynthetic pathway are determined by the kinetic properties of the involved enzymes and the cellular concentrations of the substrates and products.
Enzyme Kinetic Parameters
The following table summarizes the available kinetic data for key enzymes in the 9-cis-RA biosynthesis pathway.
| Enzyme | Substrate | Km (µM) | Vmax | Catalytic Efficiency (Vmax/Km) | Source |
| Mouse RALDH4 | This compound | 1.1 ± 0.2 | 30 ± 1.5 nmol/min/mg | 27.4 | [3] |
| Mouse RALDH4 | 13-cis-Retinal | 1.0 ± 0.1 | 8.2 ± 0.4 nmol/min/mg | 8.24 | [3] |
| Mouse RALDH3 | all-trans-Retinal | 0.8 ± 0.1 | 62 ± 3.1 nmol/min/mg | 77.9 | [3] |
Note: Comprehensive kinetic data for 9-cis-retinol dehydrogenase (RDH4) is limited in the current literature.
Cellular and Tissue Concentrations
The endogenous concentrations of 9-cis-RA and its precursors are tightly regulated and vary between different tissues and physiological states.
| Retinoid | Tissue/Fluid | Concentration | Source |
| 9-cis-Retinoic Acid | Human Plasma (fasting) | < 1 nmol/L | [5] |
| 9-cis-Retinoic Acid | Human Plasma (post-liver consumption) | up to 9 nmol/L | [5] |
| 9-cis-Retinoic Acid | Mouse Kidney | 100 pmol/g | [5] |
| 9-cis-Retinoic Acid | Mouse Liver | 13 pmol/g | [5] |
| This compound | - | Binds to CRBP-I with Kd of 8 nM | [6][7] |
| This compound | - | Binds to CRBP-II with Kd of 5 nM | [6][7] |
Experimental Protocols
The study of 9-cis-RA biosynthesis requires robust and sensitive analytical methods to identify and quantify the various retinoid isomers.
In Vitro Retinol Dehydrogenase (RDH) Activity Assay
This protocol describes a method for measuring the activity of 9-cis-retinol dehydrogenase in cell extracts or purified enzyme preparations.
Materials:
-
Cell lysate or purified enzyme
-
9-cis-retinol (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., methanol with an internal standard)
-
HPLC system with a UV detector
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, NAD+, and the enzyme source.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 9-cis-retinol.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the formation of 9-cis-retinaldehyde.
References
- 1. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
A Technical Guide to the Thermal Isomerase Activity of CRALBP with 9-cis-retinal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal isomerization activity of Cellular Retinaldehyde-Binding Protein (CRALBP) when complexed with 9-cis-retinal. It has been discovered that CRALBP, a key protein in the visual cycle, exhibits a secondary function as a thermal isomerase, converting this compound to 9,13-dicis-retinal in a light-independent manner[1][2][3][4][5]. This document summarizes the quantitative data, details the experimental protocols used to characterize this activity, and illustrates the proposed molecular mechanism.
Quantitative Data Summary
The thermal isomerization of CRALBP-bound this compound to 9,13-dicis-retinal has been characterized by its kinetic properties. The key quantitative findings are summarized in the table below.
| Parameter | Value | Conditions | Source |
| Substrate | This compound | Complex with CRALBP | [1] |
| Product | 9,13-dicis-retinal | Thermal isomerization in the dark | [1][4] |
| Incubation Temperature | 37°C | Isomerization observed | [1] |
| Kinetic Isotope Effect (D₂O) | 4.8 | Repetition of the experiment in deuterated water | [1] |
| Absorption Max (CRALBP:this compound) | 415 nm | Freshly prepared complex | [1] |
| Absorption Max (After 38h at 37°C) | 400 nm | Blue-shift indicative of product formation | [1] |
| Absorption Max (Free this compound) | 373 nm | Extracted from fresh complex | [1] |
| Absorption Max (Free 9,13-dicis-retinal) | 368 nm | Extracted after incubation | [1] |
Experimental Protocols
The discovery and characterization of the thermal isomerase activity of CRALBP involved a combination of protein biochemistry, spectroscopy, and structural biology techniques.
1. Preparation of the CRALBP:this compound Complex: Human recombinant CRALBP (rCRALBP) is used. This compound, dissolved in ethanol, is added to the purified apo-CRALBP solution[6]. Excess unbound retinoid is removed, typically by chromatography (e.g., Ni-chromatography for His-tagged protein)[6]. The formation of the complex is confirmed by UV/Visible spectroscopy, observing the characteristic red-shifted absorption maximum of the bound retinoid (around 415 nm)[1].
2. Thermal Isomerization Assay: The CRALBP:this compound complex is incubated at 37°C in a buffer solution in the dark to prevent any light-induced isomerization[1]. Aliquots are taken at various time points (e.g., 0, 9, and 38 hours)[1].
3. Analysis of Retinal Isomers:
-
Retinoid Extraction: The retinal isomers are extracted from the protein at each time point. This is typically achieved by denaturing the protein with an organic solvent like ethanol, which releases the bound retinoid[6].
-
High-Performance Liquid Chromatography (HPLC): The extracted retinoids are analyzed by HPLC to separate and quantify the different isomers (this compound and the product, 9,13-dicis-retinal)[1]. The appearance of a new peak corresponding to 9,13-dicis-retinal, which elutes slightly earlier than this compound, is monitored over time[1].
-
UV/Visible Spectroscopy: The absorption spectra of the HPLC-purified isomers are recorded to confirm their identity by comparing their absorption maxima to known standards[1].
-
¹H-NMR Spectroscopy: To unambiguously identify the product as 9,13-dicis-retinal, the purified isomer is subjected to ¹H-NMR spectroscopy. The resulting spectrum is compared with simulated spectra for different retinal isomers[1].
4. X-ray Crystallography: To understand the structural basis of this specific isomerization, the crystal structure of CRALBP (or a mutant like R234W for better crystallization) in complex with this compound is determined[1]. This reveals the specific binding pocket for this compound and the arrangement of amino acid residues and water molecules that may participate in the catalytic mechanism[1][3].
Visualizations
Experimental Workflow for Isomerase Activity Assay
Caption: Experimental workflow for studying the thermal isomerization of this compound by CRALBP.
Proposed Mechanism of Thermal Isomerization
Caption: Proposed mechanism for the thermal isomerization of this compound to 9,13-dicis-retinal within CRALBP.
Mechanism and Significance
The thermal isomerization of this compound to 9,13-dicis-retinal by CRALBP is a catalytic process that does not require light[1]. The proposed mechanism, supported by computational, kinetic, and structural data, involves a network of water molecules buried within the binding pocket[1][3][5]. The reaction is initiated by the protonation of the polyene aldehyde of this compound, with the amino acid residue Glu202 acting as the initial proton donor[1][3]. This leads to a charge-separated transition state that facilitates the isomerization, followed by a final deprotonation step[1]. The significant kinetic isotope effect observed in deuterated water further supports the involvement of proton transfer in the rate-determining step[1].
This newly discovered isomerase function is specific to this compound, as 11-cis-retinal, the primary ligand of CRALBP in the canonical visual cycle, is not affected[1]. While CRALBP's main role is to chaperone 11-cis-retinoids for visual pigment regeneration[1][7][8], its ability to bind this compound with high affinity and subsequently isomerize it suggests a potential role in metabolic pathways not directly associated with the primary visual cycle[1]. This compound can form iso-rhodopsin and has been used to restore vision in animal models[1]. The thermal conversion of this compound to 9,13-dicis-retinal by CRALBP could be a mechanism to modulate the levels of available this compound or to produce a novel retinoid with a yet-to-be-determined biological function.
This secondary thermal isomerase activity of CRALBP highlights the multifunctional nature of retinoid-binding proteins and opens new avenues for research into the complexities of retinal metabolism and its role in both vision and disease. For drug development professionals, understanding these alternative pathways and enzymatic activities is crucial for designing targeted therapies for retinal diseases.
References
- 1. Human Cellular Retinaldehyde-Binding Protein Has Secondary Thermal this compound Isomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human cellular retinaldehyde-binding protein has secondary thermal this compound isomerase activity. [sonar.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Human Cellular Retinaldehyde-Binding Protein Has Secondary Thermal this compound Isomerase Activity [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. collab.its.virginia.edu [collab.its.virginia.edu]
- 8. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 9-cis Retinol Dehydrogenase in the Synthesis of 9-cis Retinoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-cis retinoic acid (9-cis-RA) is a potent signaling molecule and a high-affinity ligand for the retinoid X receptor (RXR), a master regulator of numerous physiological and developmental processes. The synthesis of 9-cis-RA is a tightly controlled enzymatic process, initiated by the stereo-specific oxidation of 9-cis retinol. This technical guide provides an in-depth examination of the pivotal enzyme in this pathway, 9-cis retinol dehydrogenase. It details the biochemical pathway, presents quantitative data on enzyme specificity and retinoid concentrations, outlines key experimental protocols for its study, and visualizes the associated signaling and experimental workflows.
Introduction: The Significance of 9-cis Retinoic Acid
Retinoids, derivatives of vitamin A, are crucial for processes ranging from embryonic development to adult homeostasis.[1][2] Their biological effects are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3][4][5] While all-trans-retinoic acid (at-RA) is the primary ligand for RARs, 9-cis-retinoic acid (9-cis-RA) is the specific, high-affinity ligand for RXRs.[4][5][6] RXRs are unique in their ability to form heterodimers with a wide array of other nuclear receptors, including RARs, the vitamin D receptor (VDR), and thyroid hormone receptors (TRs).[2][7] This places the synthesis of 9-cis-RA at a critical control point for multiple signaling pathways.
The biosynthesis of 9-cis-RA from its precursor, 9-cis retinol, is catalyzed by a specific class of enzymes known as 9-cis retinol dehydrogenases. The identification of a stereo-specific 9-cis retinol dehydrogenase revealed a dedicated pathway for the synthesis of this crucial RXR ligand.[2][8] This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, demonstrates specificity for the 9-cis isomer of retinol, distinguishing it from enzymes that primarily metabolize all-trans retinol.[2][8][9] Understanding the function and regulation of 9-cis retinol dehydrogenase is therefore essential for comprehending the control of RXR-mediated gene transcription and for developing therapeutic strategies targeting these pathways.
The Biochemical Pathway of 9-cis Retinoic Acid Synthesis
The generation of 9-cis-RA is a two-step oxidative process that begins with retinol. The currently accepted model posits that all-trans retinol is the ultimate precursor, which undergoes isomerization to form 9-cis retinol.[2] This is then followed by two sequential oxidation steps.
-
Oxidation of 9-cis Retinol to 9-cis Retinaldehyde : This initial, rate-limiting step is catalyzed by a stereo-specific 9-cis retinol dehydrogenase (RDH) . This membrane-bound enzyme, also identified as RDH4, is a member of the short-chain alcohol dehydrogenase/reductase superfamily and specifically oxidizes 9-cis retinol into 9-cis retinaldehyde.[2][8] It does not efficiently use all-trans retinol as a substrate.[2]
-
Oxidation of 9-cis Retinaldehyde to 9-cis Retinoic Acid : The intermediate, 9-cis retinaldehyde, is subsequently and irreversibly oxidized to form 9-cis-RA. This reaction is catalyzed by one or more retinaldehyde dehydrogenases (RALDHs) .[10][11] Studies have identified novel isoenzymes of aldehyde dehydrogenase that can efficiently catalyze the oxidation of both 9-cis and all-trans retinal to their corresponding retinoic acids.[5][12]
The entire pathway, from the precursor to the active ligand, ensures a controlled supply of 9-cis-RA for the activation of RXR signaling.
References
- 1. pnas.org [pnas.org]
- 2. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-cis-retinoic acid is a natural antagonist for the retinoic acid receptor response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. A novel isoenzyme of aldehyde dehydrogenase specifically involved in the biosynthesis of 9-cis and all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Biosynthesis of 9-cis-retinoic acid in vivo. The roles of different retinol dehydrogenases and a structure-activity analysis of microsomal retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for the Purification and Analysis of 9-Cis-Retinal by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-cis-Retinal is a naturally occurring retinoid, an isomer of retinal, that plays a crucial role as the chromophore of certain visual pigments and as a precursor to 9-cis-retinoic acid, a ligand for retinoid X receptors (RXRs).[1] The accurate purification and analysis of this compound are essential for research in vision, gene regulation, and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of retinoid isomers.[2][3] Due to the sensitivity of retinoids to light, heat, and oxygen, specific handling procedures are critical for accurate analysis.[1] This document provides detailed protocols for both the analytical determination and preparative purification of this compound using normal-phase and reverse-phase HPLC.
General Handling and Sample Preparation
All procedures involving retinoids should be performed under dim red light or yellow light to prevent photoisomerization.[4] Glassware should be scrupulously clean, and solvents should be of HPLC grade.
Sample Dissolution:
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5] For HPLC analysis, it is recommended to dissolve the sample in a solvent that is compatible with the mobile phase. For normal-phase HPLC, hexane is a suitable solvent. For reverse-phase HPLC, a mixture of the mobile phase components (e.g., acetonitrile/water) is ideal.
Extraction from Biological Matrices (if applicable):
For tissues or serum, a common procedure involves homogenization followed by a two-step acid-base extraction with hexane to recover retinoids.[6] It is crucial to work quickly and at low temperatures to minimize degradation.
Analytical HPLC Protocol
This section details the methodology for the quantitative analysis of this compound. Both normal-phase and reverse-phase methods are presented, as the choice depends on the specific analytical requirements. Normal-phase HPLC often provides better resolution of geometric isomers, while reverse-phase HPLC offers excellent retention time stability.[6]
Method 1: Normal-Phase HPLC
This method is particularly effective for separating cis/trans isomers of retinoids.
Table 1: Normal-Phase HPLC Parameters for this compound Analysis
| Parameter | Specification |
| Column | Silica Gel, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Isocratic elution with n-Hexane:2-Propanol:Glacial Acetic Acid (1000:4.3:0.675, v/v/v)[7] |
| Flow Rate | 1.0 - 1.4 mL/min[2][7] |
| Injection Volume | 20 - 100 µL |
| Detection | UV/Vis Detector at 373 nm (λmax of this compound)[1][5] |
| Run Time | Approximately 15-20 minutes |
| Expected Retention Time | Varies based on exact conditions, but will be in the elution order of other retinal isomers. |
Method 2: Reverse-Phase HPLC
This method is robust and provides stable retention times, making it suitable for routine quantitative analysis.
Table 2: Reverse-Phase HPLC Parameters for this compound Analysis
| Parameter | Specification |
| Column | C18, 3.5-5 µm particle size, 4.6 x 100-250 mm |
| Mobile Phase | Gradient elution may be required for complex samples. A starting point is a shallow gradient of acetonitrile in water with 0.1% formic or phosphoric acid.[6][8] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 - 100 µL |
| Detection | UV/Vis Detector at 373 nm (λmax of this compound)[1][5] |
| Run Time | Approximately 20-30 minutes |
| Expected Retention Time | Highly dependent on the specific gradient and column used. |
Preparative HPLC Protocol
The goal of preparative HPLC is to isolate and purify larger quantities of this compound. The principles involve scaling up the analytical method.[9] Normal-phase chromatography is often preferred for preparative separation of isomers due to the volatility of the mobile phase, which simplifies sample recovery.
Table 3: Preparative Normal-Phase HPLC Parameters for this compound Purification
| Parameter | Specification |
| Column | Silica Gel, 5-10 µm particle size, e.g., 9.4 x 250 mm or larger |
| Mobile Phase | Isocratic elution with n-Hexane with a small percentage of a polar modifier like 2-propanol or ethyl acetate. The exact composition should be optimized at the analytical scale first. |
| Flow Rate | Scaled up from the analytical method based on the column diameter. For a 9.4 mm ID column, a starting flow rate could be around 4-5 mL/min. |
| Sample Loading | The maximum loading should be determined empirically, starting with a low concentration and gradually increasing to avoid peak distortion. |
| Detection | UV/Vis Detector at 373 nm. |
| Fraction Collection | Collect the peak corresponding to this compound. |
| Post-Purification | Evaporate the solvent from the collected fractions under a stream of nitrogen and store the purified this compound at -80°C.[5] |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the context of this compound's biological role, the following diagrams are provided.
Caption: Overall experimental workflow for the purification and analysis of this compound.
Caption: Simplified signaling pathways involving this compound.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sav.sk [sav.sk]
- 8. Separation of 9-cis Retinoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
Spectroscopic Analysis for Distinguishing 9-Cis-Retinal Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal isomers are fundamental to a variety of biological processes, most notably vision, and are also key molecules in the development of therapeutics for conditions ranging from vitamin A deficiency to certain cancers. The geometric configuration of the polyene chain dictates the biological activity of these isomers. 9-cis-Retinal, a stereoisomer of all-trans-retinal, is of particular interest due to its role in forming the visual pigment isorhodopsin and its metabolic relationship to 9-cis-retinoic acid, a high-affinity ligand for the Retinoid X Receptor (RXR).[1][2] Accurate differentiation and quantification of this compound from other isomers such as all-trans, 11-cis, and 13-cis-retinal are crucial for research and drug development. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound isomers using Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Methods for Isomer Differentiation
The distinct electronic and structural differences among retinal isomers allow for their differentiation using various spectroscopic techniques.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a rapid and effective method for the initial characterization of retinal isomers. The wavelength of maximum absorbance (λmax) is sensitive to the extent of the conjugated π-electron system, which is influenced by the cis/trans configuration of the double bonds. Generally, cis-isomers absorb at slightly shorter wavelengths and have lower molar absorptivity compared to the all-trans isomer due to steric hindrance that can disrupt the planarity of the polyene chain.
Table 1: Comparative UV-Vis Absorption Maxima (λmax) of Retinal Isomers
| Isomer | λmax (in protein environment, calculated) | λmax (Protonated Schiff Base in Hexane) |
| 7-cis-Retinal | 431 nm | Not available |
| This compound | 456 nm | 441 nm[3] |
| 11-cis-Retinal | 490 nm | Not available |
| 13-cis-Retinal | 508 nm | Not available |
| all-trans-Retinal | Not available | 458 nm[3] |
Note: The calculated λmax values are for the retinal isomers within a protein binding pocket and may differ from values in solution.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level, making it a powerful tool for the unambiguous identification of retinal isomers. Both ¹H and ¹³C NMR are employed, with the chemical shifts (δ) of the protons and carbons along the polyene chain being particularly sensitive to the isomeric configuration.
Table 2: Comparative Calculated ¹H NMR Chemical Shifts (ppm) for Vinyl Protons of Retinal Isomers
| Proton | all-trans-Retinal | This compound | 11-cis-Retinal | 13-cis-Retinal |
| H7 | 6.33 | 6.38 | 6.35 | 6.30 |
| H8 | 6.15 | 6.71 | 6.17 | 6.13 |
| H10 | 6.33 | 6.20 | 6.38 | 6.30 |
| H11 | 7.08 | 7.12 | 6.70 | 7.05 |
| H12 | 6.38 | 6.35 | 6.70 | 6.35 |
| H14 | 5.98 | 5.97 | 6.00 | 7.35 |
| H15 (aldehyde) | 10.10 | 10.08 | 10.12 | 10.05 |
Note: These are calculated chemical shifts and may vary slightly from experimental values.
Table 3: Comparative Calculated ¹³C NMR Chemical Shifts (ppm) for Polyene Chain Carbons of Retinal Isomers
| Carbon | all-trans-Retinal | This compound | 11-cis-Retinal | 13-cis-Retinal |
| C7 | 129.9 | 129.0 | 130.1 | 129.8 |
| C8 | 138.0 | 137.1 | 138.2 | 137.9 |
| C9 | 131.0 | 129.4 | 131.2 | 130.9 |
| C10 | 141.2 | 138.8 | 138.5 | 141.0 |
| C11 | 129.5 | 129.8 | 123.5 | 129.4 |
| C12 | 137.5 | 137.1 | 131.0 | 137.3 |
| C13 | 155.8 | 155.0 | 156.0 | 153.5 |
| C14 | 130.5 | 130.8 | 130.3 | 128.0 |
| C15 (aldehyde) | 192.5 | 192.3 | 192.7 | 192.4 |
Note: These are calculated chemical shifts and may vary slightly from experimental values.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of molecules. While retinal isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, allowing for their distinction, particularly when coupled with a separation technique like liquid chromatography (LC-MS/MS).
Table 4: Key Mass Spectrometric Data for Retinal
| Parameter | Value |
| Molecular Formula | C₂₀H₂₈O |
| Molecular Weight | 284.44 g/mol |
| [M+H]⁺ (for retinoic acid) | m/z 301 |
| [M-H]⁻ (for retinoic acid) | m/z 299 |
Experimental Protocols
UV-Visible Spectroscopy Protocol
Objective: To determine the λmax of retinal isomers for preliminary identification.
Materials:
-
Spectrophotometer capable of UV-Vis scanning
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, hexane, or isopropanol)
-
Retinal isomer standards (all-trans, 9-cis, 11-cis, 13-cis)
-
Micropipettes and tips
-
Volumetric flasks
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each retinal isomer standard in the chosen solvent. Due to their light sensitivity, all procedures should be performed under dim red light.
-
Dilute the stock solutions to a final concentration that gives an absorbance reading between 0.5 and 1.5 at the λmax.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the wavelength range for scanning (e.g., 250-500 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the solvent to be used for the samples.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Determine the λmax from the recorded spectrum for each isomer.
-
Compare the obtained λmax values with literature values for identification.
-
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural identification of retinal isomers.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Benzene-d₆ (C₆D₆))
-
Retinal isomer standards
-
Pasteur pipettes and bulbs
-
Small vials
Procedure:
-
Sample Preparation: [6][7][8][9]
-
Dissolve 5-10 mg of the retinal isomer in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[7][8]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[9]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
-
Compare the chemical shifts and coupling constants with the data in Tables 2 and 3 and literature values to confirm the isomer's identity.
-
LC-MS/MS Protocol for Isomer Separation and Detection
Objective: To separate retinal isomers using liquid chromatography and detect them with high sensitivity using tandem mass spectrometry.
Materials:
-
LC-MS/MS system (e.g., HPLC or UPLC coupled to a triple quadrupole or Orbitrap mass spectrometer)
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium formate)
-
Retinal isomer standards
-
Sample vials with septa
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Prepare standard solutions of each retinal isomer in a solvent compatible with the mobile phase.
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the retinoids.
-
Filter the final sample solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC Method Development:
-
Develop a gradient elution method to achieve baseline separation of the retinal isomers. A typical gradient might start with a higher percentage of aqueous mobile phase and ramp up to a high percentage of organic solvent.
-
Optimize the flow rate and column temperature.
-
-
MS/MS Method Development:
-
Infuse a standard solution of each isomer into the mass spectrometer to determine the optimal ionization parameters (e.g., capillary voltage, gas flow rates) in a suitable ionization mode (e.g., APCI or ESI).
-
Determine the precursor ion (e.g., [M+H]⁺) for each isomer.
-
Perform collision-induced dissociation (CID) on the precursor ion to identify characteristic product ions for each isomer.
-
Set up a multiple reaction monitoring (MRM) method using the specific precursor-to-product ion transitions for each isomer for quantitative analysis.
-
-
Data Acquisition and Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Acquire the data using the developed LC and MS/MS methods.
-
Identify each isomer based on its retention time and specific MRM transition.
-
Quantify the isomers by comparing the peak areas to a calibration curve generated from the standards.
-
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for retinal isomer analysis.
This compound in the RXR Signaling Pathway
Caption: 9-cis-Retinoic acid activation of the RXR signaling pathway.
Phototransduction Cascade with this compound (Isorhodopsin)
Caption: Phototransduction initiated by this compound (isorhodopsin).
References
- 1. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry-based retina proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Resolution MALDI Imaging Mass Spectrometry of Retinal Tissue Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visual phototransduction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mun.ca [mun.ca]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
proper handling and storage conditions for 9-Cis-Retinal to prevent degradation
Application Notes and Protocols for 9-Cis-Retinal
Introduction
This compound is a naturally occurring retinoid, an aldehyde form of vitamin A, and a crucial component in vision and various biological processes. It serves as the chromophore for type I opsins and is a high-affinity ligand for the Retinoid X Receptor (RXR). Due to its conjugated polyene structure, this compound is highly susceptible to degradation by light, oxygen, and thermal stress. This document provides detailed guidelines and protocols for the proper handling and storage of this compound to ensure its stability and integrity for research and drug development applications.
Physicochemical Properties and Stability
This compound is a crystalline solid that is sensitive to environmental factors.[1] Understanding its properties is key to preventing its degradation.
Key Degradation Factors:
-
Light: Exposure to light, particularly UV and blue light, can cause rapid isomerization to other cis/trans isomers (e.g., all-trans-retinal, 13-cis-retinal) and photodegradation.[2][3]
-
Oxygen: The polyunsaturated chain is prone to oxidation, leading to the formation of various inactive byproducts and a loss of potency.
-
Heat: Elevated temperatures accelerate both isomerization and oxidation.[4]
-
Acids/Alkalis: Strong acidic or alkaline conditions can catalyze degradation.[5]
Quantitative Data Summary
The following tables summarize the critical quantitative data for the storage and handling of this compound.
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Atmosphere | Protect from Light | Duration | Stability |
| Crystalline Solid | -80°C | Inert Gas (e.g., Nitrogen) | Yes | ≥ 2 years | High |
| Stock Solution | -80°C | Inert Gas (e.g., Nitrogen) | Yes | Up to 6 months | Moderate |
| Stock Solution | -20°C | Inert Gas (e.g., Nitrogen) | Yes | Up to 1 month | Low |
| Aqueous Solution | 4°C | N/A | Yes | < 1 day | Very Low |
Data compiled from multiple sources.[1][6][7][8]
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethylformamide (DMF) | ~25 mg/mL | ~87.9 | Purge solvent with inert gas.[1][7][8][9] |
| Ethanol | ~25 mg/mL | ~87.9 | Purge solvent with inert gas.[1][7][8][9] |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | ~56.2 | Use freshly opened, anhydrous DMSO.[1][6][7][8][9] |
| Chloroform | ~10 mg/mL | ~35.2 | |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | ~1.05 | Sparingly soluble; prepare fresh.[1][7][8] |
Experimental Protocols
Protocol for Handling Solid this compound
Objective: To safely handle solid this compound while minimizing degradation.
Materials:
-
This compound (crystalline solid)
-
Amber glass vials
-
Spatula
-
Balance (located in a dark room or under red light)
-
Inert gas source (Nitrogen or Argon)
-
Fume hood or glove box
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Work Environment: All procedures involving this compound should be performed under dim red illumination to prevent photoisomerization.[4] A fume hood or glove box is recommended.
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture inside the vial, which can accelerate degradation.
-
Weighing: In the subdued light environment, carefully weigh the desired amount of the crystalline solid into a pre-tared amber vial.
-
Inert Atmosphere: Immediately after weighing, flush the vial with a gentle stream of inert gas (Nitrogen or Argon) to displace air.
-
Sealing: Tightly seal the vial. For long-term storage, Parafilm® can be used to wrap the cap.
-
Storage: Store the vial at -80°C, protected from light.[1][7][9]
Protocol for Preparation of Stock Solutions
Objective: To prepare a stable stock solution of this compound.
Materials:
-
Weighed this compound solid
-
Anhydrous, high-purity solvent (e.g., DMSO, Ethanol)
-
Amber glass vials or volumetric flasks
-
Gas-tight syringes
-
Ultrasonic bath
Procedure:
-
Solvent Preparation: Use organic solvents such as ethanol, DMSO, or DMF.[1] These solvents should be purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen. When using DMSO, a new, unopened bottle is recommended as it is highly hygroscopic.[6]
-
Dissolution: Under dim red light, add the purged solvent to the vial containing the pre-weighed this compound to achieve the desired concentration.
-
Aid Dissolution (if necessary): If the compound does not dissolve readily, cap the vial and sonicate in an ultrasonic bath for a few minutes.[6][8] Gentle warming to 37°C can also be applied.[8]
-
Inert Atmosphere: Once dissolved, flush the headspace of the vial with inert gas before sealing.
-
Aliquoting and Storage: For ease of use and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use amber vials.[8] Flush each aliquot with inert gas before sealing. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6][8]
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the stock solution and used the same day.[1][6]
Protocol for Purity and Stability Assessment by HPLC
Objective: To assess the purity and monitor the stability of this compound over time.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Normal-phase or Reverse-phase C18 column
-
HPLC-grade solvents (e.g., hexane, ethyl acetate, acetonitrile, water, trifluoroacetic acid)
-
This compound sample (solid or solution)
-
Reference standards (e.g., all-trans-retinal, 13-cis-retinal)
Procedure:
-
Sample Preparation: Under dim red light, prepare a dilute solution of the this compound sample in the mobile phase or a compatible solvent.
-
HPLC Method (Example): A common method for separating retinoid isomers is normal-phase HPLC.[10]
-
Column: Ultrasphere-Si, 5 µm, 4.6 × 250 mm.[11]
-
Mobile Phase: Isocratic elution with a mixture of hexane and a polar modifier like 2-propanol and glacial acetic acid (e.g., 1000:4.3:0.675 v/v).[11]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: Monitor at the λmax of this compound, which is approximately 373 nm.[1][7][9] Using a DAD allows for the identification of different isomers based on their characteristic spectra.
-
-
Analysis: Inject the sample onto the HPLC system. Identify the this compound peak based on its retention time compared to a pure standard.
-
Purity Calculation: Calculate the purity by determining the area of the this compound peak as a percentage of the total area of all peaks detected at the monitoring wavelength.
-
Stability Study: To assess stability, analyze samples stored under different conditions (e.g., temperature, light exposure) at various time points. A decrease in the peak area of this compound and the appearance of new peaks (corresponding to isomers or degradation products) will indicate instability.
Visualizations
Logical Workflow for Handling and Storage
Caption: Workflow for handling and storing this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for this compound stability testing.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Iso-halorhodopsin: a stable, 9-cis retinal containing photoproduct of halorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. Human Cellular Retinaldehyde-Binding Protein Has Secondary Thermal this compound Isomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Delivery of 9-cis-Retinal to Human Retinal Organoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human retinal organoids (ROs) derived from pluripotent stem cells have emerged as a powerful in vitro model to study retinal development, disease modeling, and for testing potential therapeutic agents. A critical aspect of photoreceptor maturation within these organoids is the timely and efficient supply of retinoids, which are essential for the visual cycle. This document provides detailed application notes and protocols for the optimized delivery of 9-cis-Retinal to human retinal organoids to accelerate photoreceptor development and maturation. Supplementation with this compound has been shown to be superior to other conditions, including the use of retinoic acid (RA), in promoting photoreceptor outer segment elongation.[1][2]
Principle and Rationale
The visual cycle is a series of biochemical reactions that regenerate the 11-cis-retinal chromophore required for vision. In vertebrates, vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal upon light absorption by opsin in photoreceptor cells.[3] The all-trans-retinal is then recycled back to 11-cis-retinal through a series of enzymatic steps primarily occurring in the retinal pigment epithelium (RPE).
This compound is a stereoisomer of 11-cis-retinal that can also bind to opsin to form a functional photopigment called isorhodopsin.[4][5] Studies have demonstrated that providing this compound exogenously can bypass certain steps in the canonical visual cycle and effectively promote the formation of functional photoreceptors. In the context of retinal organoids, which often lack a fully mature and functional RPE layer, direct supplementation with this compound provides a readily available source of chromophore, thereby accelerating the maturation of rod photoreceptors.[6][7][8] This accelerated development is evidenced by increased rhodopsin expression and more mature mitochondrial morphology at earlier time points.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a general experimental workflow for the application of this compound to retinal organoids.
References
- 1. Development of optimized protocols for the generation of Retinal Organoids from hiPSC | IOVS | ARVO Journals [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Retinoids for Treatment of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transcriptome-based molecular staging of human stem cell-derived retinal organoids uncovers accelerated photoreceptor differentiation by 9-cis retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A look into retinal organoids: methods, analytical techniques, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Accelerating Photoreceptor Maturation in Stem Cell Models Using 9-cis-Retinal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of functional photoreceptors from human pluripotent stem cells (hPSCs) in 3D retinal organoids is a powerful tool for modeling retinal diseases, screening therapeutic drugs, and developing cell replacement therapies. However, a significant bottleneck in these endeavors is the protracted timeline required for photoreceptor maturation, which can take many months in vitro to recapitulate human development. Recent studies have demonstrated that supplementation with 9-cis-Retinal, a key component of the visual cycle, can significantly accelerate the development and maturation of photoreceptors in these models.[1][2][3][4][5][6][7] This document provides detailed application notes and protocols for utilizing this compound to enhance the efficiency of generating mature photoreceptors in stem cell-derived retinal organoids.
Principle and Mechanism
This compound is a naturally occurring retinoid and a chromophore that binds to opsin proteins in photoreceptor cells to form functional visual pigments, such as rhodopsin in rods.[8] In the context of stem cell-derived retinal organoids, exogenous supplementation with this compound appears to bypass potential rate-limiting steps in the endogenous retinoid cycle, thereby expediting the differentiation and maturation of photoreceptors.[2][4][5][9] This leads to earlier expression of mature photoreceptor markers, development of more defined outer segment-like structures, and enhanced mitochondrial maturity.[2][4][9] Studies have shown that this compound is more effective than the commonly used all-trans retinoic acid (ATRA) in promoting rod photoreceptor differentiation.[2][4][5]
Key Advantages of this compound Supplementation
-
Accelerated Photoreceptor Maturation: Significantly reduces the time required to obtain mature photoreceptors in retinal organoids.[1][2][3][7]
-
Enhanced Outer Segment Development: Promotes the elongation and development of photoreceptor outer segments, a critical feature for functionality.[1][7]
-
Improved Morphogenesis: Contributes to better overall morphogenesis of the retinal organoids.[3][6]
-
Increased Rhodopsin Expression: Leads to higher expression levels of rhodopsin, a key marker of mature rod photoreceptors.[2][4][9]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound on photoreceptor maturation in retinal organoids.
Table 1: Effect of this compound on Photoreceptor Outer Segment (OS) Length
| Treatment Condition | Time Point | Mean OS Length (µm) | Fold Change vs. Control | Reference |
| No Supplement | Day 180 | ~2.5 | 1.0 | [1] |
| 1µM this compound | Day 180 | ~4.0 | 1.6 | [1] |
| 10µM this compound | Day 180 | ~3.0 | 1.2 | [1] |
| 1µM Retinoic Acid | Day 180 | ~3.2 | 1.28 | [1] |
| 10µM Retinoic Acid | Day 180 | ~2.8 | 1.12 | [1] |
Table 2: Impact of this compound on Gene Expression in Retinal Organoids
| Gene | Treatment | Time Point | Regulation | Reference |
| RHO (Rhodopsin) | This compound vs. ATRA | Day 120 | Upregulated | [2][4][9] |
| RCVRN (Recoverin) | This compound vs. ATRA | Day 90 | Upregulated | [5] |
| VSX2 (CHX10) | This compound vs. ATRA | Day 90 | Downregulated | [5] |
Experimental Protocols
This section provides a detailed protocol for the generation of retinal organoids and subsequent treatment with this compound to accelerate photoreceptor maturation. This protocol is a synthesis of methodologies described in the cited literature.[1][3][6]
I. Generation of Retinal Organoids from Human Pluripotent Stem Cells (hPSCs)
A widely used and effective method for generating retinal organoids is based on the differentiation of embryoid bodies (EBs) in a 3D suspension culture.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR1 or equivalent hPSC maintenance medium
-
EB formation medium (DMEM/F12, 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 1% Glutamax, 0.1 mM β-mercaptoethanol)
-
Neural Induction Medium (NIM): DMEM/F12 (1:1), 1% N2 supplement, 1% Non-Essential Amino Acids, 1% Glutamax, 2 µg/mL Heparin
-
Retinal Differentiation Medium (RDM): DMEM/F12 (3:1), 2% B27 supplement, 1% Non-Essential Amino Acids, 1% Glutamax
-
Retinal Maturation Medium (RMM): DMEM/F12 (1:1), 1% N2 supplement, 2% B27 supplement, 10% Fetal Bovine Serum, 1% Non-Essential Amino Acids, 1% Glutamax
-
This compound (stock solution in DMSO)
-
Low-attachment culture plates
Procedure:
-
EB Formation (Day 0-2):
-
Culture hPSCs to 80-90% confluency.
-
Dissociate hPSCs into single cells using Accutase.
-
Resuspend cells in EB formation medium supplemented with 10 µM Y-27632 ROCK inhibitor.
-
Plate 1.0-1.5 x 10^4 cells per well in a 96-well V-bottom low-attachment plate.
-
Centrifuge the plate at 800 x g for 3 minutes to form aggregates.
-
Incubate at 37°C, 5% CO2.
-
-
Neural Induction (Day 3-16):
-
On Day 3, carefully transfer the EBs to a low-attachment 10 cm dish containing Neural Induction Medium (NIM).
-
Change the medium every 2-3 days.
-
Optic vesicles should start to appear around Day 16.
-
-
Retinal Differentiation and Maturation (Day 17 onwards):
-
On Day 17, switch to Retinal Differentiation Medium (RDM).
-
Continue to change the medium every 2-3 days.
-
Around Day 30-40, manually isolate the optic vesicle-like structures using a scalpel or pipette tip under a stereomicroscope and transfer them to a new low-attachment plate.
-
Continue culture in RDM.
-
II. This compound Treatment Protocol
Materials:
-
Retinal organoids (Day 63 of differentiation or later)
-
Retinal Maturation Medium (RMM)
-
This compound stock solution (1 mM in DMSO, store at -80°C protected from light)
Procedure:
-
Initiation of Treatment (Day 63):
-
On Day 63 of differentiation, switch the culture medium to Retinal Maturation Medium (RMM).
-
Supplement the RMM with 1 µM this compound.[1] To do this, dilute the 1 mM stock solution 1:1000 in the medium.
-
Culture the retinal organoids in the this compound supplemented medium.
-
-
Maintenance and Medium Changes:
-
Perform a half-medium change every 3-4 days with fresh RMM supplemented with 1 µM this compound.
-
From Day 91 onwards, the concentration of this compound can be reduced by half to 0.5 µM.[1]
-
-
Long-term Culture:
III. Assessment of Photoreceptor Maturation
1. Immunofluorescence Staining and Confocal Microscopy:
-
Purpose: To visualize the expression and localization of photoreceptor-specific proteins.
-
Protocol:
-
Fix retinal organoids in 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature.
-
Wash three times with PBS.
-
Cryoprotect in 30% sucrose in PBS overnight at 4°C.
-
Embed in OCT and freeze.
-
Cryosection at 10-14 µm thickness.
-
Perform standard immunofluorescence staining using primary antibodies against photoreceptor markers (e.g., RCVRN for pan-photoreceptors, RHO for rods, OPN1SW/MW/LW for cones).
-
Use appropriate fluorescently labeled secondary antibodies.
-
Image using a confocal microscope to assess protein expression and outer segment length.
-
2. Quantitative Real-Time PCR (RT-qPCR):
-
Purpose: To quantify the expression levels of photoreceptor-specific genes.
-
Protocol:
-
Harvest retinal organoids at different time points.
-
Extract total RNA using a standard kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform RT-qPCR using primers for genes of interest (e.g., RHO, RCVRN, NRL, CRX).
-
Normalize expression levels to a housekeeping gene (e.g., GAPDH, ACTB).
-
3. Electron Microscopy (EM):
-
Purpose: To examine the ultrastructure of photoreceptor cells, including the formation of outer segments and mitochondrial morphology.
-
Protocol:
-
Fix retinal organoids in a suitable fixative for EM (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer).
-
Post-fix in osmium tetroxide.
-
Dehydrate in a graded series of ethanol.
-
Embed in resin.
-
Cut ultrathin sections and stain with uranyl acetate and lead citrate.
-
Image using a transmission electron microscope.
-
Visualizations
Caption: Experimental workflow for accelerating photoreceptor maturation.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Transcriptome-based molecular staging of human stem cell-derived retinal organoids uncovers accelerated photoreceptor differentiation by 9-cis retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated Development of Rod Photoreceptors in Retinal Organoids Derived from Human Pluripotent Stem Cells by Supplementation with 9- cis Retinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptome-based molecular staging of human stem cell-derived retinal organoids uncovers accelerated photoreceptor differentiation by 9-cis retinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing 9-Cis-Retinal Efficacy In Vivo Using Electroretinography (ERG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroretinography (ERG) is a powerful, non-invasive diagnostic tool used to assess the functional integrity of the retina. It measures the electrical responses of the various retinal cell types to a light stimulus, providing objective and quantitative data on photoreceptor (rod and cone) and inner retinal neuron function. These application notes provide detailed protocols for utilizing full-field ERG to evaluate the in vivo efficacy of 9-Cis-Retinal, a synthetic analog of 11-cis-retinal, for treating retinal diseases caused by defects in the canonical visual cycle.
This compound acts as a chromophore replacement, bypassing the need for enzymatic isomerization in the retinal pigment epithelium (RPE). It directly binds to opsin in photoreceptor cells to form a functional photopigment called isorhodopsin, thereby restoring light sensitivity and improving visual function.[1][2] This makes ERG an ideal method to quantify the therapeutic effects of this compound treatment.
Signaling Pathway: The Visual Cycle and the Role of this compound
The canonical visual cycle is a series of enzymatic reactions occurring in the photoreceptors and the RPE, essential for regenerating the light-sensitive chromophore 11-cis-retinal. Defects in this pathway can lead to a variety of inherited retinal degenerations.
Experimental Workflow for In Vivo Efficacy Assessment
A typical preclinical study to assess the efficacy of this compound using ERG in a mouse model of retinal degeneration follows a structured workflow.
Detailed Experimental Protocols
This section provides a standardized full-field ERG protocol for mice, adapted from established guidelines and practices for assessing retinal function in rodent models.
1. Animal Preparation
-
Dark Adaptation: Mice should be dark-adapted overnight (minimum 12 hours) before ERG recording. All subsequent procedures until the completion of scotopic recordings must be performed under dim red light.
-
Anesthesia: Anesthetize the mice using a mixture of ketamine (100 mg/kg) and xylazine (10 mg/kg) administered via intraperitoneal injection. The adequacy of anesthesia should be monitored by the absence of a pedal withdrawal reflex.
-
Pupil Dilation: Apply one drop of 1% tropicamide and 2.5% phenylephrine to the cornea of each eye to ensure maximal and sustained pupil dilation.
-
Body Temperature: Maintain the mouse's body temperature at 37°C throughout the experiment using a heating pad.
-
Corneal Anesthesia and Lubrication: Apply a drop of 0.5% proparacaine hydrochloride for topical anesthesia and a drop of a lubricating gel (e.g., methylcellulose) to the cornea to maintain hydration and ensure good electrical contact with the recording electrode.
2. ERG Recording Setup
-
Electrodes: Use a corneal contact lens electrode as the active electrode, a reference electrode placed in the subcutis of the forehead, and a ground electrode inserted into the tail.
-
Ganzfeld Stimulator: Place the anesthetized mouse on a platform within a Ganzfeld dome to ensure uniform illumination of the entire retina.
3. Standard Full-Field ERG Protocol
The protocol consists of two main parts: scotopic (dark-adapted) ERG to assess rod function and photopic (light-adapted) ERG to assess cone function.
| Parameter | Scotopic (Rod-Mediated) ERG | Photopic (Cone-Mediated) ERG |
| Adaptation | Overnight dark adaptation (≥12 hours) | 10 minutes of light adaptation to a background illumination of 30 cd/m² |
| Flash Stimuli | White flash stimuli of increasing intensity | White flash stimuli superimposed on the 30 cd/m² background |
| Flash Intensity Range | 0.001 to 3.0 cd·s/m² | 0.3 to 25 cd·s/m² |
| Number of Sweeps | 5-10 flashes per intensity level | 20-50 flashes per intensity level |
| Inter-stimulus Interval | 5-60 seconds (increasing with intensity) | 1-2 seconds |
4. Data Acquisition and Analysis
-
Record the ERG waveforms using a computer-based system.
-
The a-wave amplitude is measured from the baseline to the trough of the initial negative deflection.
-
The b-wave amplitude is measured from the trough of the a-wave to the peak of the subsequent positive deflection.
-
Implicit time is the time from the flash onset to the peak of the a-wave or b-wave.
-
Statistical analysis (e.g., ANOVA, t-test) should be performed to compare the ERG parameters between the this compound treated group and the vehicle control group.
Data Presentation: Expected Outcomes
Treatment with this compound is expected to lead to a significant improvement in retinal function in animal models with a defective visual cycle. The following tables summarize representative quantitative data from studies using 9-cis-retinyl acetate, a precursor to this compound, in Rpe65-/- mice, a model for Leber congenital amaurosis (LCA).
Table 1: Scotopic ERG a-wave Amplitude Improvement
| Treatment Group | Flash Intensity (log cd·s/m²) | a-wave Amplitude (µV) (Mean ± SEM) |
| Vehicle Control | 1.0 | ~15 ± 5 |
| 9-cis-retinyl acetate (1 mg/kg) | 1.0 | ~50 ± 10 |
| 9-cis-retinyl acetate (4 mg/kg) | 1.0 | ~120 ± 20 |
| Wild-Type (Reference) | 1.0 | ~250 ± 30 |
Data are approximations derived from published studies for illustrative purposes.
Table 2: Scotopic ERG b-wave Amplitude Improvement
| Treatment Group | Flash Intensity (log cd·s/m²) | b-wave Amplitude (µV) (Mean ± SEM) |
| Vehicle Control | 1.0 | ~30 ± 10 |
| 9-cis-retinyl acetate (1 mg/kg) | 1.0 | ~150 ± 25 |
| 9-cis-retinyl acetate (4 mg/kg) | 1.0 | ~300 ± 40 |
| Wild-Type (Reference) | 1.0 | ~500 ± 50 |
Data are approximations derived from published studies for illustrative purposes.
Table 3: Photopic ERG b-wave Amplitude Improvement
| Treatment Group | Flash Intensity (cd·s/m²) | b-wave Amplitude (µV) (Mean ± SEM) |
| Vehicle Control | 25 | ~10 ± 5 |
| 9-cis-retinyl acetate (4 mg/kg) | 25 | ~50 ± 10 |
| Wild-Type (Reference) | 25 | ~100 ± 15 |
Data are approximations derived from published studies for illustrative purposes.
Conclusion
The detailed protocols and expected outcomes presented in these application notes provide a robust framework for researchers to assess the in vivo efficacy of this compound. By employing standardized ERG methodologies, scientists can obtain reliable and reproducible data to advance the development of this promising therapeutic agent for inherited retinal diseases. Significant improvements in both scotopic and photopic ERG responses are anticipated following treatment with this compound in appropriate animal models.[1][2]
References
Application Notes and Protocols for Developing In Vitro Assays to Measure 9-cis-Retinal Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-cis-Retinal is a naturally occurring retinoid, a derivative of vitamin A, that plays a crucial role in various biological processes.[1] It is a key intermediate in the visual cycle and also functions as a potent signaling molecule by activating nuclear receptors. Specifically, 9-cis-retinoic acid, the oxidized form of this compound, is a high-affinity ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][3] This dual activity allows it to influence a wide range of cellular processes, including cell differentiation, proliferation, and apoptosis.[2][4] The ability of this compound to be converted to 9-cis-retinoic acid and thereby activate RAR/RXR signaling pathways makes it a molecule of significant interest in developmental biology, oncology, and for the treatment of various retinoid-deficiency diseases.[5][6][7]
These application notes provide detailed protocols for in vitro assays designed to quantify the bioactivity of this compound by measuring its effects on the RXR and RAR signaling pathways. The described assays are essential tools for screening potential therapeutic compounds that modulate retinoid signaling, for characterizing the biological activity of this compound analogs, and for investigating the fundamental mechanisms of retinoid action.
Signaling Pathway Overview
This compound exerts its biological effects primarily through its conversion to 9-cis-retinoic acid. 9-cis-retinoic acid then binds to and activates two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[2][8] These receptors function as ligand-activated transcription factors.[9] Upon ligand binding, RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs (RAR/RXR), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[10][11][12] These receptor dimers then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) or Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12]
Figure 1: this compound Signaling Pathway.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Luciferase Reporter Assay Data
| Treatment | Concentration (µM) | Luciferase Activity (RLU) | Fold Induction vs. Vehicle |
| Vehicle (DMSO) | - | 1500 ± 120 | 1.0 |
| This compound | 0.1 | 7500 ± 550 | 5.0 |
| This compound | 1.0 | 25000 ± 1800 | 16.7 |
| This compound | 10.0 | 45000 ± 3200 | 30.0 |
| Positive Control (9cRA) | 1.0 | 50000 ± 4100 | 33.3 |
| Test Compound A | 1.0 | 18000 ± 1500 | 12.0 |
RLU: Relative Light Units. Data are presented as mean ± SD from three independent experiments.
Table 2: qRT-PCR Gene Expression Data
| Treatment | Concentration (µM) | Target Gene 1 (Fold Change) | Target Gene 2 (Fold Change) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 0.1 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| This compound | 1.0 | 12.2 ± 1.1 | 9.5 ± 0.8 |
| This compound | 10.0 | 25.6 ± 2.3 | 18.7 ± 1.5 |
| Positive Control (9cRA) | 1.0 | 28.1 ± 2.5 | 20.1 ± 1.9 |
| Test Compound A | 1.0 | 8.9 ± 0.7 | 6.4 ± 0.5 |
Fold change is relative to the vehicle control and normalized to a housekeeping gene. Data are presented as mean ± SD.
Experimental Protocols
RXRE-Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate the RXR signaling pathway, leading to the expression of a luciferase reporter gene under the control of an RXRE.[13]
Figure 2: Luciferase Reporter Assay Workflow.
Materials:
-
HEK293T or other suitable host cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
RXRE-luciferase reporter plasmid
-
pRL-TK (Renilla luciferase) control plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
9-cis-Retinoic Acid (positive control)
-
DMSO (vehicle)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase® Reporter Assay System[14]
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex. In one tube, dilute 100 ng of RXRE-luciferase plasmid and 10 ng of pRL-TK plasmid in serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's protocol.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.
-
Add the complex to the cells.
-
Incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the positive control (9-cis-retinoic acid) in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the transfection medium from the cells and replace it with 100 µL of the treatment medium.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells once with PBS.
-
Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature on a shaker.[14]
-
Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II to each well and reading the luminescence on a luminometer.[15]
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.[14]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by the normalized luciferase activity of the vehicle control wells.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This assay measures the change in mRNA levels of known this compound target genes in response to treatment.
Figure 3: qRT-PCR Workflow.
Materials:
-
Relevant cell line (e.g., MCF-7, HepG2)
-
Appropriate cell culture medium and supplements
-
6-well cell culture plates
-
This compound
-
DMSO (vehicle)
-
TRIzol reagent or RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Primers for target genes (e.g., CYP26A1, RARB) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using TRIzol or the lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.[16]
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.[16]
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.
-
Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt values of the treated samples to the ΔCt of the control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Conclusion
The in vitro assays detailed in these application notes provide robust and quantitative methods for assessing the bioactivity of this compound. The luciferase reporter assay offers a high-throughput-compatible method for screening compounds that modulate RXR activity, while qRT-PCR provides a direct measure of the transcriptional regulation of endogenous target genes. By utilizing these protocols, researchers can effectively characterize the biological functions of this compound and its analogs, contributing to a deeper understanding of retinoid signaling and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. academic.oup.com [academic.oup.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 9-cis Retinoic Acid is the ALDH1A1 Product that Stimulates Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 13. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 15. Luciferase Assay System Protocol [promega.com]
- 16. biorxiv.org [biorxiv.org]
Administration of 9-cis-Retinyl Acetate as a Prodrug in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-cis-Retinyl acetate (9-cis-R-Ac) is a synthetic retinoid that serves as a prodrug for 9-cis-retinal. In animal models of inherited retinal diseases, such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), oral administration of 9-cis-R-Ac has been shown to effectively bypass defects in the visual cycle, restore retinal function, and preserve retinal morphology.[1][2][3] This document provides detailed application notes and protocols for the administration of 9-cis-R-Ac in animal models, based on published research.
The underlying principle of this therapeutic approach is to provide a precursor that can be converted into a functional chromophore, this compound. This molecule can bind to opsin to form an active visual pigment called isorhodopsin, thereby restoring light sensitivity in photoreceptor cells, even when the endogenous 11-cis-retinal production is impaired due to genetic defects in enzymes like RPE65 or LRAT.[1][3][4]
Data Presentation
The following tables summarize quantitative data from various studies on the administration of 9-cis-R-Ac in mouse models.
Table 1: Efficacy of Single Dose 9-cis-Retinyl Acetate in Rpe65-/- Mice
| Dosage (mg/kg) | Outcome | Reference |
| 6.25 - 50 | Significant dose-dependent improvement in electroretinographic (ERG) responses. | [1][2][5] |
| ~100 | Significant restoration of ERG responses, maintained for a month. | [6][7] |
Table 2: Efficacy of Daily and Intermittent 9-cis-Retinyl Acetate in Rpe65-/- Mice
| Dosage (mg/kg) | Dosing Regimen | Duration | Outcome | Reference |
| 1 - 12.5 | Daily | 2 weeks | Remarkable improvement of retinal function. | [1][2][5] |
| 1 - 12.5 | Daily | 3 days | Significant dose-dependent improvement of ERG responses observed 6 days after administration. | [1][2][5] |
| 1 and 4 | Daily or Intermittent | 8 weeks | Dose-dependent improvement of retinal function and morphology. | [1][2][5] |
Table 3: Long-Term Administration of 9-cis-Retinyl Acetate in C57BL/6 Mice
| Dosage (mg/kg) | Dosing Regimen | Duration | Outcome | Reference |
| ~80 | Monthly | 6 and 10 months | Improved dark adaptation and ERG responses. | [6][8] |
Signaling Pathway and Prodrug Metabolism
The administration of 9-cis-R-Ac initiates a series of metabolic steps that culminate in the formation of a functional photopigment in the retina. This pathway effectively bypasses the enzymatic steps that are deficient in certain forms of inherited retinal diseases.
Experimental Protocols
Preparation of 9-cis-Retinyl Acetate Formulation
Objective: To prepare a stable and effective formulation of 9-cis-R-Ac for oral administration in mice.
Materials:
-
9-cis-Retinyl acetate (9-cis-R-Ac)
-
Soybean oil (USP grade)
-
Vortex mixer
-
Light-protected tubes
Protocol:
-
Determine the required concentration of 9-cis-R-Ac based on the desired dosage and the volume to be administered (typically 180 µL per mouse).[5]
-
In a light-protected tube, weigh the required amount of 9-cis-R-Ac.
-
Add the calculated volume of soybean oil to the tube. Soybean oil has been shown to provide the highest plasma levels of 9-cis-R-Ac metabolites.[1][2][5]
-
Vortex the mixture thoroughly until the 9-cis-R-Ac is completely dissolved.
-
Store the formulation protected from light until use.
Oral Administration by Gastric Gavage
Objective: To administer the 9-cis-R-Ac formulation directly into the stomach of the mouse.
Materials:
-
Mouse models (e.g., Rpe65-/-, Lrat-/-, or wild-type C57Bl/6)
-
9-cis-R-Ac formulation
-
Gavage needle (20-gauge, straight)
-
1 mL syringe
Protocol:
-
Gently restrain the mouse.
-
Draw the appropriate volume of the 9-cis-R-Ac formulation into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus and advance it into the stomach.
-
Slowly dispense the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Evaluation of Visual Function by Electroretinography (ERG)
Objective: To assess the electrical responses of the retina to light stimulation as a measure of visual function.
Materials:
-
ERG system (e.g., LKC Technologies E-3000)[5]
-
Anesthetics (e.g., ketamine and xylazine)
-
Tropicamide (for pupil dilation)
-
Contact lens electrodes
-
Faraday cage
Protocol:
-
Dark-adapt the mice for at least 16 hours prior to ERG recording.[6]
-
Anesthetize the mouse (e.g., intraperitoneal injection of ketamine and xylazine).[5]
-
Dilate the pupils with a drop of tropicamide.
-
Place the mouse on a heated platform within the Ganzfeld dome of the ERG system.
-
Place the contact lens electrode on the cornea. Reference and ground electrodes are placed subcutaneously.
-
Record scotopic (dark-adapted) and photopic (light-adapted) ERG responses to flashes of varying intensities.
-
Analyze the amplitudes and implicit times of the a- and b-waves to quantify retinal function.
Analysis of Retinoids by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the levels of retinoids (e.g., this compound, 11-cis-retinal, all-trans-retinyl esters) in the eye.
Materials:
-
Mouse eyes
-
Homogenizer
-
Organic solvents (e.g., hexane, ethyl acetate)
-
HPLC system with a UV detector
-
Retinoid standards
Protocol:
-
Euthanize the mouse and enucleate the eyes under dim red light.
-
Homogenize the whole eye or dissected RPE/choroid in an organic solvent to extract the retinoids.
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant containing the retinoids and evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the retinoid extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Identify and quantify the different retinoid isomers based on their retention times and absorbance spectra compared to known standards.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of 9-cis-R-Ac in a mouse model of retinal degeneration.
References
- 1. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Proof-of-Concept Study of Oral QLT091001 in Retinitis Pigmentosa Due to Inherited Deficiencies of Retinal Pigment Epithelial 65 Protein (RPE65) or Lecithin:Retinol Acyltransferase (LRAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and rAAV Gene Therapy Rescue of Visual Functions in a Blind Mouse Model of Leber Congenital Amaurosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Inducing Photoreceptor Development with 9-cis-Retinal Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal organoids derived from human pluripotent stem cells (hPSCs) are a powerful in vitro tool for modeling retinal development and disease. However, a significant limitation is the extended culture time required for the maturation of photoreceptors. Recent studies have demonstrated that supplementing culture media with 9-cis-retinal (9CRAL) can significantly accelerate the differentiation and maturation of photoreceptors, particularly rods.[1][2][3]
This compound serves two primary roles in the retina. First, it can bind to opsin to form a functional photopigment called isorhodopsin, which can initiate the phototransduction cascade.[4][5] Second, it can be oxidized to 9-cis-retinoic acid (9CRA).[3][6] 9CRA is a potent agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate the transcription of key genes involved in photoreceptor development.[3][6] This dual action makes this compound an effective supplement for promoting a more rapid and mature photoreceptor phenotype in retinal organoid cultures.
Application Notes
Supplementing retinal organoid cultures with this compound has been shown to be superior to using no supplement or the more commonly used all-trans-retinoic acid (ATRA) for several key developmental milestones.[2][7] The primary advantages include accelerated rod photoreceptor differentiation, increased expression of phototransduction proteins like rhodopsin, and enhanced development of photoreceptor outer segments.[2][3][8]
Key Findings from Preclinical Studies:
-
Accelerated Maturation: In human retinal organoids, supplementation with this compound leads to higher rhodopsin (RHO) expression and more mature mitochondrial morphology by day 120 of culture compared to treatment with ATRA.[2][3]
-
Enhanced Outer Segment Development: A concentration of 1 µM this compound has been shown to accelerate the elongation of photoreceptor outer segments in retinal organoids, a key indicator of functional maturity.[8]
-
Improved Morphogenesis: Replacing ATRA with this compound in differentiation protocols can improve the overall morphogenesis of retinal organoids.[1][9]
-
In Vivo Efficacy: In mouse models of retinal degeneration (e.g., Rpe65-/-, Lrat-/-), oral administration of this compound or its prodrug, 9-cis-retinyl acetate, can bypass defects in the visual cycle, preserve retinal structure, and improve visual function as measured by electroretinography (ERG).[5][10][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound supplementation from various studies.
Table 1: Effect of this compound on Photoreceptor Development in Retinal Organoids
| Parameter | Model System | Concentration | Treatment Window | Key Result | Reference |
| Rod Differentiation | Human ESC/iPSC-derived Retinal Organoids | Not specified | From Day 64 onward | Higher RHO expression by Day 120 vs. ATRA | [2][3] |
| Outer Segment (OS) Length | Human iPSC-derived Retinal Organoids | 1 µM | Day 63 to Day 180 | Accelerated OS elongation and increased overall length | [8] |
| Photoreceptor Markers | Human ESC-derived Retinal Organoids | Not specified | Day 64 to Day 120 | Higher RCVRN and RHO+ cells vs. ATRA at Day 120 | [6] |
| Yield & OS Elongation | Human iPSC-derived Retinal Organoids | Not specified | Not specified | Superior yield and OS elongation compared to RA/no supplement | [7] |
Table 2: Effect of this compound Administration in In Vivo Mouse Models
| Parameter | Animal Model | Compound | Dosage | Outcome | Reference |
| Retinal Function (ERG) | Rpe65-/- Mice | 9-cis-Retinyl Acetate | 6.25-50 mg/kg (single dose) | Significant, dose-dependent improvement in ERG responses | [10][11] |
| Retinal Function (ERG) | Mitf-/- Mice | This compound | Subcutaneous injection at P8 & P15 | Partial recovery of rod response and standard combined ERG | [12] |
| Dark Adaptation | Aged C57BL/6 Mice | 9-cis-Retinyl Acetate | Monthly oral gavage | Improved dark adaptation compared to vehicle controls | [5][13] |
| M-Opsin Expression | Rpe65-/- Retinal Explants | This compound | 0.5 nM for 24h | Increased M-opsin protein expression | [14] |
Experimental Protocols & Visualizations
Protocol 1: Induction of Photoreceptor Maturation in Human Retinal Organoids
This protocol is adapted from studies demonstrating accelerated photoreceptor development in hPSC-derived retinal organoids.[2][8]
Materials:
-
Pre-differentiated retinal organoids (Day 60-65 of differentiation)
-
Basal Medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
This compound (9CRAL), (e.g., MilliporeSigma)
-
Dimethyl sulfoxide (DMSO)
-
Taurine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -80°C, protected from light.
-
Prepare Maturation Medium: To the basal medium, add supplements as required by your base differentiation protocol. A common final maturation medium includes 10% FBS, 100 µM Taurine, and 1% Penicillin-Streptomycin.
-
Supplementation (Day 63-91):
-
On the day of media change, dilute the 10 mM this compound stock solution into the maturation medium to a final concentration of 1 µM .
-
Crucially, all media changes and handling steps involving this compound must be performed in the dark or under dim red light to prevent photo-isomerization. [3][6]
-
Replace half of the medium in the organoid culture wells with the fresh this compound-supplemented medium every 2-3 days.
-
-
Reduced Supplementation (Day 92 onwards):
-
After day 91, reduce the final concentration of this compound to 0.5 µM in the maturation medium.[8]
-
Continue with half-media changes every 2-3 days under dim red light.
-
-
Analysis:
-
Collect organoids at various time points (e.g., Day 90, 120, 180) for analysis.
-
RT-qPCR: Analyze the expression of photoreceptor-specific genes such as RHO, NRL, RCVRN, and OPN1SW.
-
Immunohistochemistry: Stain cryosections for key proteins like Rhodopsin (RHO), Recoverin (RCVRN), and Cone Arrestin to assess cell fate and morphology.
-
Microscopy: Quantify photoreceptor outer segment length and overall organoid structure.[8]
-
Protocol 2: In Vivo Administration of 9-cis-Retinyl Acetate in a Mouse Model
This generalized protocol is based on studies using mouse models of Leber Congenital Amaurosis (LCA), such as the Rpe65-/- mouse, to assess the therapeutic potential of 9-cis-retinoids.[10][11]
Materials:
-
Rpe65-/- mice (or other suitable model) and wild-type controls
-
9-cis-retinyl acetate (9-cis-R-Ac)
-
Vehicle (e.g., Soybean oil)
-
Oral gavage needles
-
Electroretinography (ERG) system
-
Histology equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the facility and housing conditions for at least one week prior to the experiment. Maintain animals in a controlled light/dark cycle.
-
Formulation Preparation: Prepare the 9-cis-R-Ac formulation by dissolving it in soybean oil to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to deliver 0.2 mL). Prepare fresh or store appropriately, protected from light.
-
Dosing Regimen:
-
Functional Assessment (ERG):
-
Perform baseline ERG recordings before treatment.
-
At specified time points post-treatment (e.g., 3 days, 8 weeks), perform scotopic (rod-mediated) and photopic (cone-mediated) ERG recordings.
-
Dark-adapt mice overnight before scotopic ERG.
-
-
Structural and Molecular Analysis:
-
At the end of the study, euthanize mice and enucleate the eyes.
-
Histology: Fix eyes in an appropriate fixative (e.g., 4% paraformaldehyde), process, and embed for sectioning. Stain with Hematoxylin and Eosin (H&E) to assess retinal morphology, particularly the thickness of the outer nuclear layer (ONL).
-
HPLC Analysis: For retinoid analysis, eyes can be flash-frozen and processed for HPLC to quantify levels of this compound and other retinoids.[11]
-
References
- 1. Accelerated Development of Rod Photoreceptors in Retinal Organoids Derived from Human Pluripotent Stem Cells by Supplementation with 9- cis Retinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome-based molecular staging of human stem cell-derived retinal organoids uncovers accelerated photoreceptor differentiation by 9-cis retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Vision: Transcriptome-based molecular staging of human stem cell-derived retinal organoids uncovers accelerated photoreceptor differentiation by 9-cis retinal [molvis.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting artifacts in 9-Cis-Retinal HPLC chromatograms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-cis-Retinal in HPLC analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Ghost Peaks in the Chromatogram
Q1: I am observing unexpected peaks, often referred to as "ghost peaks," in my this compound chromatograms, especially during gradient elution. What are the potential sources and how can I eliminate them?
A1: Ghost peaks are extraneous peaks that do not originate from your sample. They can be particularly problematic in trace analysis. The primary causes for ghost peaks in this compound analysis include:
-
Contaminated Mobile Phase: Impurities in solvents, especially water, can accumulate on the column and elute as peaks during a gradient. Bacterial growth in aqueous mobile phases is also a common source of contamination.
-
System Contamination: Carryover from previous injections is a frequent cause. This compound and other retinoids can be "sticky" and adsorb to surfaces in the injector, tubing, or detector flow cell, then leach out in subsequent runs.
-
Sample Preparation Artifacts: Contaminants can be introduced from solvents, glassware, or vial caps used during sample preparation.
-
Degradation of this compound: As a photosensitive compound, this compound can degrade if exposed to light during sample preparation or while in the autosampler, leading to unexpected peaks from degradation products or isomers.
Troubleshooting Steps:
-
Blank Injections:
-
Inject a blank solvent (the same solvent your sample is dissolved in). If the ghost peak is present, the contamination is likely from the solvent or the HPLC system. .
-
Run a gradient with no injection. If the peak appears, the issue is with the mobile phase or the system.
-
-
Isolate the Source:
-
Mobile Phase: Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and water. Filter the aqueous phase to remove any particulate matter. If the problem persists, try a different batch of solvents.
-
System Flushing: Thoroughly flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol to remove any adsorbed retinoids from previous runs.
-
Sample Preparation: Use scrupulously clean glassware and high-quality solvents for sample preparation. Run a blank of your sample preparation procedure (without the actual sample) to check for introduced contaminants.
-
-
Protect from Light:
Issue 2: Baseline Drift and Noise
Q2: My baseline is drifting upwards during my gradient run for this compound analysis. What could be causing this and how can I correct it?
A2: Baseline drift in gradient HPLC is often related to the differing properties of the mobile phase solvents. For this compound analysis, which often uses UV detection, common causes include:
-
Mismatched UV Absorbance of Mobile Phase Solvents: If the organic and aqueous components of your mobile phase have different UV absorbance at your detection wavelength, the baseline will drift as the solvent composition changes during the gradient.
-
Column Bleed: Degradation of the stationary phase can release compounds that are detected by the UV detector, causing a rising baseline. This is more common with aggressive mobile phases or at high temperatures.
-
Temperature Fluctuations: Changes in the ambient temperature can affect the detector and column, leading to baseline drift. A stable column temperature is crucial for reproducible chromatography.[3]
-
Contamination: A slow bleed of a contaminant from the system or column can also manifest as baseline drift.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Ensure both your aqueous and organic mobile phase components have low UV absorbance at the detection wavelength for this compound (typically around 360-373 nm).[2]
-
If using an additive like formic acid or acetic acid, add it to both the aqueous and organic phases to minimize absorbance differences.
-
-
Column Care:
-
Ensure your mobile phase pH is within the stable range for your column to prevent stationary phase degradation.
-
If column bleed is suspected, flush the column with a strong solvent or replace it if it is old.
-
-
Temperature Control:
-
Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
-
System Check:
-
Run the gradient without the column to see if the drift is from the system itself. If so, thoroughly clean the system.
-
Issue 3: Peak Tailing or Fronting
Q3: The peak for this compound in my chromatogram is showing significant tailing. What are the likely causes and how can I achieve a more symmetrical peak?
A3: Peak tailing for this compound is often due to secondary interactions with the stationary phase or issues with the sample and mobile phase. Common causes include:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the polar end of the this compound molecule, causing tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of any acidic or basic functional groups on your molecule or the column, leading to peak shape issues.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Column Contamination or Voids: Buildup of contaminants on the column frit or a void in the packing material can distort peak shape.
Troubleshooting Steps:
-
Mobile Phase and Column Chemistry:
-
For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can reduce tailing by masking the active silanol sites.
-
Adjusting the mobile phase pH can suppress the ionization of silanol groups (lower pH) or the analyte to improve peak shape.[4][5][6][7]
-
Using a highly end-capped column can minimize the number of available silanol groups.
-
-
Sample Concentration:
-
Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Maintenance:
-
If you suspect contamination, flush the column with a strong solvent.
-
To check for a void, reverse the column and run it at a low flow rate. If peak shape improves, the void is at the inlet. In this case, the column may need to be replaced.
-
Quantitative Data Tables
Table 1: HPLC Methods for Separation of Retinal Isomers
| Parameter | Method 1: Normal-Phase HPLC[1] | Method 2: Reversed-Phase HPLC[1] | Method 3: Normal-Phase HPLC[8] |
| Column | Zorbax SIL (4.6 x 250 mm, 5 µm) | Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm) | Silica gel absorption column |
| Mobile Phase | Isocratic: 0.4% 2-propanol in hexane | Gradient: Acetonitrile/Water with 0.1% Formic Acid | Gradient: n-Hexane, 2-propanol, and glacial acetic acid |
| Flow Rate | 2 mL/min | 1 mL/min | Not specified |
| Detection | UV at 325 nm and 340 nm | UV at 368 nm | Not specified |
| Retention Time (this compound) | Not specified for this compound, but 9cRA at 12.1 min | Not specified for this compound | Separates this compound |
Table 2: Example Retention Times for Retinoid Isomers in Normal-Phase HPLC [1]
| Compound | Retention Time (minutes) |
| 13-cis-Retinoic Acid | 10.9 |
| 9-cis-Retinoic Acid | 12.1 |
| all-trans-Retinoic Acid | 13.1 |
| 13-cis-Retinol | 20.9 |
| 9-cis-Retinol | 27.0 |
| all-trans-Retinol | 28.9 |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Tissues
This protocol is adapted for the extraction of retinoids from biological tissues and requires careful handling to prevent degradation and isomerization.[9]
-
Homogenization:
-
Internal Standard:
-
Add a known amount of an internal standard (e.g., retinyl acetate) to the homogenate for quantification.
-
-
Extraction:
-
Add ethanol to the homogenate to precipitate proteins.
-
Add hexane to the mixture and vortex thoroughly to extract the retinoids into the organic phase.
-
Centrifuge the sample to separate the phases.
-
-
Drying and Reconstitution:
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the HPLC mobile phase.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
Protocol 2: Normal-Phase HPLC for this compound Isomer Separation
This protocol is based on a method for separating various retinoid isomers.[1]
-
HPLC System:
-
An HPLC system equipped with a UV detector.
-
-
Column:
-
Zorbax SIL (4.6 x 250 mm, 5 µm) or equivalent normal-phase silica column.
-
-
Mobile Phase:
-
Isocratic elution with 0.4% 2-propanol in n-hexane. Ensure solvents are HPLC grade.
-
-
Flow Rate:
-
Set the flow rate to 2 mL/min.
-
-
Column Temperature:
-
Maintain a constant temperature, e.g., 25°C, using a column oven.
-
-
Detection:
-
Monitor the eluent at 325 nm for retinols and 340 nm for retinoic acids. The optimal wavelength for this compound is around 373 nm.[2]
-
-
Injection:
-
Inject the prepared sample. The volume will depend on the concentration and the sensitivity of the detector.
-
-
Data Analysis:
-
Identify and quantify the this compound peak based on its retention time compared to a standard and the peak area relative to the internal standard.
-
Mandatory Visualizations
Caption: Retinoid signaling pathway highlighting the roles of 9-cis-Retinoic Acid.
Caption: Troubleshooting workflow for this compound HPLC artifacts.
References
- 1. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 9-Cis-Retinal in aqueous solutions for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 9-cis-Retinal in aqueous solutions for cell culture. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to assist in your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in a laboratory setting.
Question: My this compound solution appears cloudy or precipitated after dilution in my cell culture medium. What should I do?
Answer: This is a common issue due to the low aqueous solubility of this compound. Here are several steps to troubleshoot this problem:
-
Ensure Proper Stock Solution Preparation: this compound should first be dissolved in an organic solvent such as DMSO or ethanol to create a concentrated stock solution.[1][2] The solubility is approximately 16 mg/mL in DMSO and 25 mg/mL in ethanol.[1][3]
-
Pre-warm Media: Gently warming your cell culture media to 37°C before adding the this compound stock solution can aid in its dissolution.
-
Stepwise Dilution: Instead of adding the stock solution directly to your full volume of media, try a stepwise dilution. First, add the stock to a smaller volume of media, mix thoroughly, and then add this to the rest of your media.
-
Use of a Carrier Protein: For serum-free media, the addition of fatty-acid-free bovine serum albumin (BSA) can act as a carrier protein, significantly improving the stability and delivery of this compound to cells.[4] A concentration of 6 mg/mL BSA has been shown to stabilize retinoids in serum-free media.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells, typically below 0.1%.
Question: I am observing inconsistent or no biological effect of this compound in my experiments. What could be the cause?
Answer: Inconsistent results are often linked to the instability of this compound. Consider the following factors:
-
Light Exposure: this compound is highly sensitive to light and can undergo photoisomerization and degradation.[5] All procedures involving this compound, from stock solution preparation to cell treatment, should be performed under dim red light.
-
Storage Conditions: Stock solutions of this compound should be stored at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month).[2][6] They should be stored in amber vials and protected from light. Aqueous solutions are not recommended for storage for more than one day.[1]
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution as this can lead to degradation. Aliquot the stock solution into smaller, single-use volumes.[2]
-
Age of the Compound: Ensure your this compound is not expired. As a crystalline solid, it is stable for at least two years when stored properly at -80°C.[1]
-
Cell Line Specific Effects: The metabolic activity of your specific cell line can influence the conversion of this compound to its active metabolite, 9-cis-retinoic acid.
Question: How can I assess the stability of this compound in my specific cell culture medium?
Answer: You can perform a stability study using High-Performance Liquid Chromatography (HPLC). This involves incubating your this compound-supplemented medium under your experimental conditions (e.g., 37°C, 5% CO2) and taking samples at different time points (e.g., 0, 6, 12, 24 hours). The concentration of this compound in the samples can then be quantified by HPLC to determine its degradation rate.
Data on this compound Stability
The stability of retinoids like this compound is highly dependent on the composition of the aqueous solution. The following table summarizes the stability of a related retinoid, 9-cis-retinoic acid, in different media, which provides insights into the expected stability of this compound.
| Medium Type | Incubation Time (hours) | Retinoid Recovery (%) | Key Findings |
| Serum-Free Medium | 24 | < 30% | Significant degradation and isomerization observed. |
| Serum-Supplemented Medium | 24 | > 80% | Serum components provide a protective effect. |
| Serum-Free Medium + 6 mg/mL BSA | 24 | Significantly Higher than Serum-Free | BSA acts as a stabilizing carrier protein. |
Data adapted from studies on retinoic acid stability in cell culture.
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Under dim red light, weigh out the desired amount of this compound. For a 10 mM stock solution, you will need 2.844 mg per 1 mL of DMSO.
-
Transfer the weighed this compound to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. To enhance solubility, the tube can be gently warmed to 37°C and sonicated for a short period.[2]
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[2][6]
2. General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating adherent cells in culture with this compound.
Materials:
-
Cells seeded in appropriate culture vessels (e.g., 6-well plates)
-
Complete cell culture medium (with or without serum, as required by the experiment)
-
10 mM this compound stock solution in DMSO
-
Sterile, amber microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Culture your cells to the desired confluency.
-
Under dim red light, prepare the working solution of this compound.
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make a 1 µM working solution in 10 mL of medium, you would add 1 µL of the 10 mM stock solution.
-
Pre-warm the cell culture medium to 37°C.
-
In a sterile, amber tube, dilute the required volume of the this compound stock solution into a small volume of the pre-warmed medium. Mix gently by pipetting.
-
Add the diluted this compound solution to the remaining volume of the cell culture medium to achieve the final desired concentration. Mix well.
-
Remove the old medium from your cultured cells and replace it with the freshly prepared this compound-containing medium.
-
Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2), ensuring the plates are protected from light.
Signaling Pathways and Experimental Workflows
Metabolic and Signaling Pathway of this compound
This compound is a precursor to the biologically active molecule 9-cis-retinoic acid. This conversion is a key step in its mechanism of action. 9-cis-retinoic acid then acts as a ligand for the Retinoid X Receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene expression.
Caption: Metabolic conversion of this compound and activation of the RXR signaling pathway.
General Experimental Workflow for Studying the Effects of this compound
The following diagram outlines a typical workflow for investigating the cellular effects of this compound.
Caption: A generalized workflow for cell-based experiments involving this compound treatment.
References
Technical Support Center: Mitigating Interference in Fluorescence-Based Assays Involving 9-cis-Retinal
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-cis-Retinal in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential sources of interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound intrinsically fluorescent and does it interfere with my assay?
While this compound has a maximum absorbance (λmax) at approximately 373 nm, there is limited direct evidence in the literature to suggest it is strongly fluorescent or a primary source of interference in most fluorescence-based assays. The more significant issue is often the autofluorescence of the biological environment in which this compound is studied, such as retinal pigment epithelium (RPE) cells. These cells accumulate lipofuscin, which is composed of highly fluorescent bisretinoids.
Q2: What is the main source of autofluorescence when working with retinal cells and tissues?
The primary source of autofluorescence in retinal studies is the accumulation of lipofuscin within RPE cells. Lipofuscin is a complex mixture of lipids, proteins, and fluorescent molecules, including a family of bisretinoids (such as A2E) that are byproducts of the visual cycle. These fluorophores have broad excitation and emission spectra, which can overlap with the signals from your fluorescent probes.
Q3: Can this compound act as a quencher for my fluorescent probe (e.g., GFP, fluorescein)?
Currently, there is a lack of specific studies demonstrating that this compound acts as a significant quencher for common fluorophores like GFP or fluorescein. Quenching is a process where a molecule reduces the fluorescence intensity of a fluorophore. While many small molecules can cause quenching, it is important to empirically determine if this is a factor in your specific assay.
Q4: How can I control for potential interference from this compound or other components in my assay?
It is crucial to include proper controls in your experimental design. These include:
-
Unstained Controls: Samples that have not been treated with any fluorescent probe to measure the baseline autofluorescence of the cells or tissue.
-
Vehicle Controls: Samples treated with the vehicle used to dissolve this compound to assess its effect on the assay.
-
Compound-only Controls: Wells containing only the assay buffer and this compound (at the working concentration) to check for any intrinsic fluorescence or quenching properties in the absence of cells or other reagents.
Troubleshooting Guides
Problem 1: High Background Fluorescence Obscuring My Signal
High background fluorescence is a common issue, especially in studies involving retinal cells. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for High Background Fluorescence
Caption: A decision tree to guide the troubleshooting of high background fluorescence in assays.
Detailed Methodologies for Mitigating Autofluorescence
| Method | Description | Advantages | Disadvantages |
| Chemical Quenching | Treatment of fixed cells or tissues with a chemical agent that reduces autofluorescence. | Effective for specific types of autofluorescence (e.g., lipofuscin). | Can sometimes quench the signal from the fluorescent probe of interest. May not be suitable for live-cell imaging. |
| Photobleaching | Exposing the sample to intense light to destroy the autofluorescent molecules before imaging the probe of interest.[1] | Can be effective and does not require additional chemical treatments. | Can be time-consuming and may damage the sample or the probe of interest if not optimized. |
| Spectral Unmixing | A computational technique that separates the emission spectra of multiple fluorophores, including autofluorescence, in an image. | Can effectively separate overlapping signals without chemical or physical treatment of the sample. | Requires a spectral confocal microscope and appropriate software. |
| Optimizing Imaging Parameters | Adjusting microscope settings such as using narrower bandpass filters, reducing exposure time, and selecting fluorophores with longer wavelengths (far-red or near-infrared) where autofluorescence is often lower. | Non-invasive and can be easily implemented. | May not be sufficient to overcome very high levels of autofluorescence. |
Experimental Protocol: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is adapted for use with fixed retinal pigment epithelium (RPE) cells or retinal tissue sections.
-
Fixation: Fix cells or tissue sections as required for your immunofluorescence protocol (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) if staining for intracellular targets.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with your primary antibody diluted in blocking buffer for the recommended time and temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with your fluorescently labeled secondary antibody diluted in blocking buffer.
-
Washing: Wash three times with PBS.
-
Sudan Black B Treatment:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the sample in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Briefly rinse with 70% ethanol.
-
Wash thoroughly with PBS.
-
-
Mounting: Mount the sample with an antifade mounting medium.
-
Imaging: Proceed with fluorescence microscopy.
Problem 2: Suspected Fluorescence Quenching
If you observe a decrease in your fluorescent signal in the presence of this compound that is not due to a biological effect, you may be experiencing fluorescence quenching.
Troubleshooting Workflow for Suspected Quenching
Caption: A decision tree for investigating and addressing potential fluorescence quenching.
Experimental Protocol: Cell-Free Quenching Assay
This protocol helps determine if this compound directly quenches the fluorescence of your probe.
-
Prepare Fluorophore Solution: Prepare a solution of your fluorescent probe (e.g., purified GFP, fluorescein) in your assay buffer at the working concentration.
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Set up Assay Plate: In a microplate, add the fluorophore solution to a series of wells.
-
Add this compound: Add increasing concentrations of this compound to the wells, ensuring the final solvent concentration is constant across all wells and does not exceed a level that affects fluorescence (typically <1%). Include a vehicle-only control.
-
Measure Fluorescence: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for your fluorophore.
-
Analyze Data: Plot the fluorescence intensity as a function of this compound concentration. A dose-dependent decrease in fluorescence suggests a quenching effect.
Signaling Pathways and Experimental Workflows
Retinoid Signaling Pathway
The following diagram illustrates the general pathway of retinoic acid signaling, which involves the conversion of retinol to retinoic acid and subsequent activation of nuclear receptors. This compound is a precursor to 9-cis-retinoic acid, a ligand for the Retinoid X Receptor (RXR).
Caption: A simplified diagram of the 9-cis-Retinoic Acid signaling pathway.
This technical support guide provides a starting point for addressing fluorescence interference in assays involving this compound. Remember to always include appropriate controls and to consult the literature for methods specific to your experimental system.
References
Technical Support Center: Optimizing 9-cis-Retinal Concentration for Retinal Organoid Differentiation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 9-cis-Retinal for the successful differentiation of retinal organoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound supplementation in retinal organoid cultures.
Q1: What is the recommended concentration of this compound to start with for accelerating photoreceptor maturation?
A1: Based on current literature, a concentration of 1µM this compound is a well-established starting point for accelerating photoreceptor outer segment elongation and overall maturation.[1] Studies have shown this concentration to be effective without negatively impacting the overall retinal cell composition.[1]
Q2: When should I start supplementing the culture medium with this compound?
A2: Supplementation is typically initiated around day 63 of differentiation and continued for the duration of the culture.[1] Some protocols suggest intermittent treatment, for example, from day 30-60 and then again from day 90-120.[2]
Q3: My organoids show high variability in photoreceptor development even with this compound. What could be the cause?
A3: Variability between and within batches is a known challenge in retinal organoid culture.[3]
-
Initial Seeding Density: Ensure a consistent and optimized seeding density of human induced pluripotent stem cells (hiPSCs) or embryonic stem cells (hESCs).
-
Cell Line Differences: The effects of this compound can be cell-line dependent.[2] It may be necessary to titrate the optimal concentration for your specific cell line.
-
Nutrient and Oxygen Gradients: As organoids grow, the diffusion of nutrients and oxygen to the inner layers can become limited, leading to variability. Ensure proper agitation and media changes.
-
Protocol Consistency: Strict adherence to the differentiation protocol, including timing of media changes and supplement addition, is crucial.
Q4: I am not observing a significant acceleration in photoreceptor maturation compared to my control group (e.g., using all-trans retinoic acid - ATRA). What should I check?
A4:
-
Reagent Quality and Handling: this compound is light-sensitive and should be handled under dim red light.[4] Prepare fresh working solutions and store stock solutions at -80°C, protected from light.[4][5]
-
Concentration and Dosing Strategy: While 1µM is a common starting point, some studies have explored other concentrations.[1] Consider a dose-response experiment to determine the optimal concentration for your specific cell line and protocol. Also, some protocols reduce the concentration by half after a certain time point (e.g., from day 91 onwards).[1]
-
Comparison to Control: this compound has been shown to be more effective than ATRA in promoting rod photoreceptor differentiation.[6][7][8] Ensure your ATRA control is at an appropriate concentration for comparison.
Q5: What are the expected morphological changes in retinal organoids treated with optimal this compound?
A5: Successful treatment with this compound should lead to:
-
Accelerated and increased expression of photoreceptor markers such as recoverin, cone arrestin, rhodopsin, and various opsins.[2]
-
More rapid development of photoreceptor outer segment-like structures.[1][3]
-
Higher rhodopsin expression and more mature mitochondrial morphology at earlier time points (e.g., by day 120).[6][9]
Q6: Can I use 9-cis-Retinoic Acid instead of this compound?
A6: Yes, some studies have successfully used 9-cis-Retinoic Acid to promote photoreceptor maturation.[2] One protocol utilized intermittent treatment with 1nM and 0.5nM 9-cis-Retinoic Acid.[2] However, this compound is the direct precursor for the chromophore of rhodopsin and is often preferred for studies focused on photoreceptor function.[5]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the use of this compound in retinal organoid differentiation.
Table 1: Comparison of Retinoid Supplementation Strategies
| Supplement | Concentration | Treatment Period (Days) | Key Findings | Reference |
| This compound | 1µM | 63-180 (halved after day 91) | Accelerated photoreceptor outer segment elongation and increased overall length at day 180. | [1] |
| This compound | 10µM | 63-180 (halved after day 91) | Less effective than 1µM. | [1] |
| All-trans Retinoic Acid (ATRA) | 1µM | 63-180 (halved after day 91) | Less effective in accelerating photoreceptor maturation compared to 1µM this compound. | [1] |
| All-trans Retinoic Acid (ATRA) | 10µM | 63-180 (halved after day 91) | Less effective than 1µM this compound. | [1] |
| 9-cis-Retinoic Acid | 1nM / 0.5nM | 30-60 / 90-120 (intermittent) | Accelerated and significantly increased expression of photoreceptor markers at D120 and D150. | [2] |
Experimental Protocols
This section provides a detailed methodology for a key experiment involving the optimization of this compound concentration.
Protocol: Optimizing this compound Concentration for Photoreceptor Maturation
Objective: To determine the optimal concentration of this compound for accelerating photoreceptor development and maturation in human stem cell-derived retinal organoids.
Materials:
-
Human induced pluripotent stem cells (hiPSCs) or embryonic stem cells (hESCs)
-
Retinal differentiation medium (as per established protocols, e.g., Zhong et al., 2014)
-
This compound (Sigma-Aldrich or equivalent)
-
All-trans Retinoic Acid (ATRA) (for control group)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Culture plates (e.g., 96-well U-bottom plates)
-
Standard cell culture equipment
Methodology:
-
Retinal Organoid Generation: Generate retinal organoids from hiPSCs or hESCs using a well-established protocol.[1] Culture the organoids until day 63 of differentiation.
-
Preparation of Retinoid Stock Solutions:
-
Experimental Groups: At day 63, divide the retinal organoids into the following experimental groups:
-
Group 1 (Control): No retinoid supplementation.
-
Group 2 (ATRA Control): 1µM ATRA.
-
Group 3 (Test 1): 1µM this compound.
-
Group 4 (Test 2): 10µM this compound.
-
-
Supplementation Regimen:
-
Add the respective retinoids to the culture medium at each media change from day 63 onwards.
-
From day 91 onwards, reduce the concentration of all retinoids by half (e.g., 0.5µM ATRA, 0.5µM this compound, 5µM this compound).[1]
-
-
Organoid Culture and Monitoring:
-
Continue to culture the organoids until at least day 180.
-
Longitudinally monitor the organoids for morphological changes, such as the development of photoreceptor outer segments.
-
-
Analysis and Endpoints:
-
Collect organoids at various time points (e.g., day 120, day 150, day 180).
-
Immunofluorescence Staining: Stain cryosections of the organoids for key photoreceptor markers (e.g., RCVRN, RHO, OPN1SW, OPN1MW).
-
Confocal Microscopy and Quantification: Image the stained sections and quantify parameters such as the length of photoreceptor outer segments and the number of marker-positive cells.
-
RT-qPCR: Analyze the gene expression levels of photoreceptor-specific genes.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of this compound in photoreceptor cells.
Caption: Workflow for optimizing this compound concentration.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Accelerated Development of Rod Photoreceptors in Retinal Organoids Derived from Human Pluripotent Stem Cells by Supplementation with 9-cis Retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Transcriptome-based molecular staging of human stem cell-derived retinal organoids uncovers accelerated photoreceptor differentiation by 9-cis retinal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Accelerated Development of Rod Photoreceptors in Retinal Organoids Derived from Human Pluripotent Stem Cells by Supplementation with 9- cis Retinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
preventing photoisomerization of 9-Cis-Retinal during experimental procedures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 9-cis-retinal. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent photoisomerization and ensure the stability of this compound throughout your experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to light?
A1: this compound is a naturally occurring retinoid, an isomer of vitamin A aldehyde. It plays a crucial role in vision and various cellular processes. Its structure contains a chain of conjugated double bonds, which can absorb light energy. This absorption can lead to the rotation of one of these bonds, converting the 9-cis isomer into other forms, such as all-trans-retinal or 13-cis-retinal. This process is known as photoisomerization.
Q2: What are the consequences of photoisomerization in my experiments?
A2: Photoisomerization of this compound can lead to several experimental issues:
-
Loss of biological activity: Different isomers can have varying affinities for their target proteins, such as opsin in the eye or nuclear receptors like the Retinoid X Receptor (RXR). Isomerization can therefore reduce or alter the intended biological effect.
-
Inaccurate quantification: If your analytical methods are not optimized to separate different isomers, you may obtain incorrect concentration measurements.
Q3: What are the primary factors that cause photoisomerization of this compound?
A3: The main factors contributing to the isomerization of this compound are:
-
Light Exposure: Direct exposure to light, especially in the UV and blue regions of the spectrum, is the most significant cause of photoisomerization.
-
Temperature: Elevated temperatures can increase the rate of thermal isomerization, even in the absence of light.
-
Solvent Polarity: Polar solvents can influence the rate of photoisomerization.
-
Oxygen: The presence of oxygen can lead to oxidation and degradation of retinoids.
-
Acidity: Acidic conditions can also promote isomerization.
Troubleshooting Guides
Issue 1: I suspect my this compound has isomerized. How can I confirm this?
Solution:
You can confirm isomerization using High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of different retinal isomers.
Experimental Protocol: HPLC Analysis of Retinal Isomers
-
Sample Preparation:
-
All procedures should be performed under dim red light to prevent further photoisomerization.
-
Dissolve a small, accurately weighed amount of your this compound sample in a suitable organic solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
If working with biological samples, extract the retinoids using a method appropriate for your sample type, such as hexane extraction after saponification. It is crucial to work quickly and keep samples on ice.
-
-
HPLC System and Conditions:
-
Column: A normal-phase silica column is commonly used for separating retinal isomers.
-
Mobile Phase: An isocratic system of hexane with a small percentage of ethyl acetate (e.g., 10%) is often effective. The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: A typical flow rate is 1.4 mL/min.
-
Detection: Use a UV detector set to a wavelength where retinal isomers have strong absorbance, typically around 360 nm.
-
Standards: Inject standards of known retinal isomers (9-cis, 11-cis, 13-cis, and all-trans) to determine their retention times and for quantification.
-
-
Data Analysis:
-
Compare the chromatogram of your sample to the chromatograms of the standards. The presence of peaks at retention times corresponding to other isomers confirms isomerization.
-
Quantify the percentage of each isomer by integrating the peak areas.
-
Issue 2: My experimental results are inconsistent, and I suspect it's due to this compound degradation during the experiment.
Solution:
Inconsistent results are often a sign of uncontrolled isomerization or degradation. Implementing strict handling procedures is essential for maintaining the integrity of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound to minimize degradation.
Detailed Methodologies:
-
Storage: Store solid this compound at -80°C under an inert gas (e.g., argon) in a light-proof container.[1][2][3]
-
Working Environment: All manipulations of this compound and its solutions must be performed under dim red light. Use a safelight with a filter that transmits light only above 600 nm.
-
Solvent Preparation: Use high-purity solvents. For preparing stock solutions, organic solvents like ethanol, DMSO, or dimethylformamide (DMF) are suitable.[2] These solvents should be purged with an inert gas, such as argon or nitrogen, to remove dissolved oxygen.
-
Solution Preparation:
-
Allow the container of solid this compound to warm to room temperature in a desiccator before opening to prevent condensation.
-
Under dim red light, weigh the desired amount of this compound.
-
Dissolve the solid in the purged solvent in a vial with a PTFE-lined cap.
-
For aqueous buffers, first dissolve the this compound in a small amount of ethanol or DMSO and then dilute with the aqueous buffer.[2] Aqueous solutions are not recommended for storage for more than a day.[2]
-
-
Experimental Execution:
-
Use amber or foil-wrapped glass vials and tubes for all solutions.
-
If your experiment involves cell culture, ensure the incubator is completely dark.
-
Minimize the time solutions are kept at room temperature.
-
Data on Factors Affecting this compound Stability
Table 1: Influence of Solvent on Isomerization
The solvent environment can significantly impact the rate of both photo- and thermal isomerization. Polar solvents can stabilize the transition state of the isomerization reaction, thereby increasing the rate.
| Solvent | Polarity (Dielectric Constant) | Relative Isomerization Rate | Reference |
| Hexane | 1.88 | Low | [1][4] |
| Ethanol | 24.5 | High | [4][5] |
| Acetonitrile | 37.5 | High | [1][4] |
| DMSO | 46.7 | High | [2] |
Note: This table provides a qualitative comparison. Specific rates depend on light intensity, temperature, and the presence of catalysts.
Table 2: Effect of Temperature on Thermal Isomerization
Higher temperatures provide the activation energy needed for isomerization to occur even in the absence of light.
| Temperature | Relative Rate of Thermal Isomerization | Storage Recommendation |
| -80°C | Very Low | Long-term storage of solid and stock solutions |
| -20°C | Low | Short-term storage of stock solutions (up to 1 month)[1] |
| 4°C | Moderate | Not recommended for extended storage |
| Room Temperature (20-25°C) | High | Avoid for storage; minimize exposure during experiments |
| 37°C | Very High | Significant isomerization can occur during incubations |
| 65°C | Extremely High | Used in some catalytic isomerization protocols[6] |
Signaling Pathway Involving this compound
Retinoid X Receptor (RXR) Activation
This compound is a precursor to 9-cis-retinoic acid, a high-affinity ligand for the Retinoid X Receptor (RXR).[7][8] RXR is a nuclear receptor that plays a pivotal role in regulating gene expression by forming heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), the Vitamin D Receptor (VDR), and the Thyroid Hormone Receptor (TR).[9][10][11] The binding of 9-cis-retinoic acid to RXR induces conformational changes that lead to the recruitment of coactivators and the initiation of target gene transcription.
Caption: Simplified signaling pathway of RXR activation by this compound.
This guide provides a starting point for troubleshooting and best practices. For specific experimental conditions, always refer to the relevant literature and manufacturer's guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the heterodimeric complex of the nuclear receptors FXR and RXR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural mechanism for signal transduction in RXR nuclear receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterodimer formation by retinoid X receptor: regulation by ligands and by the receptor's self-association properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
solubility issues of 9-Cis-Retinal in different organic solvents
Welcome to the technical support center for 9-cis-Retinal. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents. Ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used.[1][2] The choice of solvent will depend on the specific requirements of your experiment, such as compatibility with your cell culture or assay system. For maximum solubility, ethanol and DMF are excellent choices, with a solubility of approximately 25 mg/mL.[1][2]
Q2: How do I prepare an aqueous solution of this compound?
A2: this compound is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, it is recommended to first dissolve the this compound in ethanol.[1] This ethanolic stock solution can then be diluted with the aqueous buffer of your choice. For example, a 1:2 solution of ethanol to PBS (pH 7.2) can yield a final concentration of approximately 0.3 mg/mL.[1][2] It is important to note that aqueous solutions of this compound are not stable and should not be stored for more than one day.[1]
Q3: What are the recommended storage conditions for this compound?
A3: this compound is supplied as a crystalline solid and should be stored at -80°C for long-term stability (≥2 years).[1][2] Stock solutions in organic solvents should be stored under an inert gas, protected from light, at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]
Q4: Is this compound sensitive to light and oxygen?
A4: Yes, retinoids, in general, are sensitive to light, heat, and oxygen, which can cause isomerization and degradation.[5] It is crucial to handle this compound under dim red light and to purge solvents with an inert gas (e.g., argon or nitrogen) before preparing solutions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of stock solution in aqueous buffer. | The aqueous solubility limit has been exceeded. | - Increase the proportion of the organic co-solvent (e.g., ethanol) in the final solution.- Prepare a more dilute stock solution before adding it to the aqueous buffer.- Ensure the final concentration in the aqueous buffer does not exceed its solubility limit (approx. 0.3 mg/mL in 1:2 ethanol:PBS).[1][2] |
| Low or inconsistent experimental results. | Degradation of this compound due to improper handling or storage. | - Always prepare fresh solutions before use, especially aqueous solutions which should not be stored for more than a day.[1]- Protect all solutions from light by using amber vials or covering them with aluminum foil.- Purge all solvents with an inert gas to prevent oxidation.[1]- Store stock solutions at the recommended temperature (-80°C for long-term).[1][2] |
| Difficulty dissolving the crystalline solid. | Insufficient solvent volume or inadequate mixing. | - Ensure you are using an appropriate solvent in which this compound is highly soluble (e.g., ethanol, DMF, DMSO).- Use sonication or gentle warming (to 37°C) to aid dissolution.[4]- Increase the solvent volume to ensure the concentration is below the solubility limit. |
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Ethanol | ~25 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | [1][2] |
| Chloroform | 10 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol (purged with inert gas)
-
Amber glass vial
-
Inert gas (e.g., argon or nitrogen)
-
Sonicator (optional)
Procedure:
-
Under dim red light, weigh the desired amount of this compound crystalline solid.
-
Transfer the solid to an amber glass vial.
-
Add the appropriate volume of inert gas-purged anhydrous ethanol to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of ethanol to 10 mg of this compound).
-
Seal the vial and vortex or sonicate until the solid is completely dissolved.
-
Flush the headspace of the vial with inert gas before tightly sealing for storage.
-
Store the stock solution at -80°C for up to 6 months.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
This compound stock solution in ethanol (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2), pre-chilled and purged with inert gas
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare the aqueous buffer and purge with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Under dim red light, dilute the this compound ethanolic stock solution with the purged aqueous buffer to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Mix gently by inversion. Avoid vigorous vortexing to minimize oxygen introduction.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate key pathways and workflows related to this compound.
References
long-term stability of 9-Cis-Retinal under various storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and handling of 9-cis-Retinal.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -80°C.[1][2] It is crucial to protect it from light and store it under an inert gas like nitrogen.[3] Under these conditions, it is reported to be stable for at least two years.[1][2]
Q2: How should I store this compound in a solvent?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is imperative to protect these solutions from light and store them under nitrogen.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[4]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in several organic solvents. Approximate solubilities are:
-
Chloroform: ~10 mg/mL[1]
For aqueous buffers, it is sparingly soluble. To achieve a concentration of approximately 0.3 mg/mL in a 1:2 solution of ethanol:PBS (pH 7.2), it is recommended to first dissolve the this compound in ethanol and then dilute with the aqueous buffer.[2] Aqueous solutions are not recommended for storage for more than one day.[2]
Q4: What are the main factors that cause this compound to degrade?
The primary factors leading to the degradation of this compound and other retinoids are exposure to light, heat, and acids.[5] These conditions can induce isomerization to other forms, such as all-trans-retinal and 13-cis-retinal, as well as oxidation.[5][6][7]
Q5: What are the common degradation products of this compound?
Upon exposure to destabilizing conditions, this compound can isomerize to other cis/trans isomers, with all-trans-retinal and 13-cis-retinal being common forms.[8] Oxidation can also lead to the formation of 9-cis-retinoic acid.[9]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation or isomerization of this compound due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both solid and stock solutions of this compound have been stored at the correct temperatures, protected from light, and under an inert atmosphere.
-
Check Solution Age: Ensure that stock solutions have not been stored beyond the recommended timeframes (-80°C for up to 6 months, -20°C for up to 1 month).[3][4]
-
Assess Purity: If degradation is suspected, verify the purity and isomeric state of your this compound sample using HPLC with UV detection. Compare the chromatogram to a fresh, high-purity standard.
-
Prepare Fresh Solutions: If in doubt, prepare fresh stock solutions from a new vial of solid this compound.
-
Issue 2: Low solubility or precipitation of this compound in aqueous media.
-
Possible Cause: this compound has poor solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Use a Co-solvent: First, dissolve the this compound in an organic solvent like ethanol or DMSO.[2]
-
Dilute into Aqueous Buffer: Slowly add the aqueous buffer of choice to the organic stock solution while mixing.[2]
-
Use a Carrier Protein: For cellular experiments, consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and delivery to cells.[10]
-
Avoid Long-Term Storage in Aqueous Solutions: Prepare aqueous solutions fresh for each experiment and do not store them for more than a day.[2]
-
Data on Long-Term Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid | -80°C | ≥ 2 years[1][2] | Protect from light; Store under inert gas (e.g., nitrogen)[3] |
| -20°C | 1 month[3][4] | Protect from light; Store under inert gas (e.g., nitrogen)[3] | |
| In Solvent | -80°C | 6 months[3][4] | Protect from light; Store under inert gas (e.g., nitrogen)[3]; Aliquot to avoid freeze-thaw cycles[4] |
| -20°C | 1 month[3][4] | Protect from light; Store under inert gas (e.g., nitrogen)[3]; Aliquot to avoid freeze-thaw cycles[4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMF | 25 mg/mL | [1][4] |
| Ethanol | 25 mg/mL | [1][4] |
| DMSO | 16 mg/mL | [1][4] |
| Chloroform | 10 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability and purity of a this compound sample.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of high-purity this compound standard in a suitable organic solvent (e.g., ethanol or hexane) at a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of the this compound sample to be tested at the same concentration in the same solvent.
-
All handling of retinoids should be performed under yellow or red light to prevent photoisomerization.[11]
-
-
HPLC System and Conditions:
-
HPLC System: A system equipped with a UV detector is required.
-
Column: A normal-phase column (e.g., silica) or a reverse-phase C18 column can be used. Normal-phase HPLC often provides better resolution for retinoid isomers.[12]
-
Mobile Phase (Normal-Phase Example): An isocratic mixture of hexane and a polar modifier like ethyl acetate (e.g., 90:10 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detection Wavelength: this compound has a maximum absorbance (λmax) at approximately 373 nm.[1][2] The detector should be set to this wavelength.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of pure this compound.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. The presence of additional peaks may indicate degradation products or isomers (e.g., all-trans-retinal, 13-cis-retinal).
-
The percentage purity of the this compound in the sample can be calculated by comparing the peak area of this compound to the total area of all peaks.
-
Visualizations
Caption: Workflow for assessing this compound stability via HPLC.
Caption: Degradation pathways of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. kth.diva-portal.org [kth.diva-portal.org]
- 6. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9-cis Retinoic Acid is the ALDH1A1 Product that Stimulates Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of 9-Cis retinal to photoreceptors from bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sav.sk [sav.sk]
- 12. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 9-cis-Retinyl Acetate Vehicle for Oral Gavage Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-cis-retinyl acetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your oral gavage studies.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable vehicle for oral gavage of 9-cis-retinyl acetate?
A1: Based on studies comparing various oil-based preparations, soybean oil is the recommended vehicle for administering 9-cis-retinyl acetate by oral gavage.[1][2][3][4] Research has shown that soybean oil leads to higher plasma levels of the pharmacologically active metabolites of 9-cis-retinyl acetate compared to other oils like sunflower, canola, and rapeseed oil.[1][2]
Q2: Why is the choice of vehicle so critical for 9-cis-retinyl acetate administration?
A2: The vehicle plays a crucial role in the absorption and subsequent bioavailability of 9-cis-retinyl acetate. As a lipophilic compound, its dissolution and stability in the vehicle are key for effective delivery and uptake in the gastrointestinal tract.[1] An appropriate vehicle, like soybean oil, not only solubilizes the compound but also appears to enhance its absorption, leading to higher and more sustained plasma concentrations of its active metabolites.[1][2]
Q3: What are the key chemical properties of 9-cis-retinyl acetate to be aware of during handling and preparation?
A3: Like other retinoids, 9-cis-retinyl acetate is sensitive to light, heat, and oxygen.[5] It is crucial to handle the compound in a dark or low-light environment and to store it under an inert gas at low temperatures (e.g., -80°C for long-term storage) to prevent degradation and isomerization.[6] It is more stable than retinol.[7]
Q4: How does 9-cis-retinyl acetate exert its biological effects?
A4: 9-cis-retinyl acetate is a prodrug that is metabolized in the body to 9-cis-retinol and subsequently to 9-cis-retinoic acid.[1] 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene transcription.[8][9] By binding to these receptors, 9-cis-retinoic acid can influence a wide range of cellular processes.[8][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of 9-cis-retinoid metabolites | Inappropriate vehicle selection leading to poor absorption. | Switch to soybean oil as the delivery vehicle, which has been shown to provide the highest plasma levels of 9-cis-R-Ac metabolites.[1][2][3][4] |
| Degradation of 9-cis-retinyl acetate during preparation or storage. | Prepare solutions fresh before each use. Handle the compound and its solutions under subdued light and protect from oxygen. Store stock compound at -80°C under an inert gas.[6] | |
| Inconsistent results between experimental animals | Improper gavage technique leading to variable dosing. | Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery of the full dose. |
| Isomerization of 9-cis-retinyl acetate to other retinoid forms. | Minimize exposure to light, heat, and oxygen during all steps of preparation and administration.[5] | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | Dose of 9-cis-retinyl acetate is too high. | Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects. Well-tolerated daily doses in mice have been reported in the range of 1-12.5 mg/kg.[1][3] |
| Vehicle-related toxicity. | While soybean oil is generally well-tolerated, ensure the use of a high-quality, pure grade of oil. |
Experimental Protocols
Vehicle Selection and Preparation of 9-cis-Retinyl Acetate Solution
This protocol is based on a study that evaluated different oil-based vehicles for the oral delivery of 9-cis-retinyl acetate.[1][2]
Objective: To prepare a stable and effective formulation of 9-cis-retinyl acetate for oral gavage.
Materials:
-
9-cis-retinyl acetate
-
Soybean oil (USP grade)
-
Amber-colored vials
-
Inert gas (e.g., argon or nitrogen)
-
Vortex mixer
-
Analytical balance
Procedure:
-
All procedures should be performed under subdued light to prevent photo-isomerization of the retinoid.
-
Weigh the required amount of 9-cis-retinyl acetate using an analytical balance.
-
Transfer the weighed compound into an amber-colored vial.
-
Add the calculated volume of soybean oil to the vial to achieve the desired final concentration.
-
Blanket the vial with an inert gas (argon or nitrogen) and securely cap it.
-
Vortex the mixture until the 9-cis-retinyl acetate is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store it at 4°C, protected from light, and blanketed with inert gas.
Oral Gavage Administration in Mice
This protocol provides a general guideline for the oral administration of 9-cis-retinyl acetate to mice.
Objective: To accurately deliver a specified dose of 9-cis-retinyl acetate solution to mice via oral gavage.
Materials:
-
Prepared 9-cis-retinyl acetate in soybean oil solution
-
Appropriately sized oral gavage needles (e.g., 20-gauge, straight)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Draw the calculated volume of the 9-cis-retinyl acetate solution into the syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the solution into the stomach.
-
Withdraw the gavage needle gently.
-
Monitor the animal for any signs of distress or adverse reactions post-administration.
Data Presentation
Table 1: Comparison of Vehicle Effects on Plasma Retinoid Levels in Mice Gavaged with 9-cis-R-Ac [1][2]
| Vehicle | Peak Plasma Fatty Acid 9-cis-Retinyl Esters (relative units) | Peak Plasma 9-cis-Retinol (relative units) |
| Soybean Oil | Highest | Highest |
| Sunflower Oil | High | High |
| Canola Oil | Lower | Lower |
| Rapeseed Oil | Lower | Lower |
Note: This table summarizes the findings that soybean and sunflower oils resulted in significantly higher plasma levels of 9-cis-retinoids compared to canola and rapeseed oils.
Table 2: Example Dosing Regimens and Their Effects in Rpe65-/- Mice [1][3]
| Dosing Regimen | Dose (mg/kg) | Duration | Observed Effect |
| Single Dose | 6.25 - 50 | 1 day | Significant dose-dependent improvement in electroretinographic responses. |
| Daily Dosing | 1 - 12.5 | 14 days | Remarkable improvement in retinal function. |
| Intermittent Dosing | 1 and 4 | 8 weeks | Dose-dependent improvement of retinal function and morphology. |
Visualizations
Caption: Signaling pathway of 9-cis-retinoic acid.
Caption: Troubleshooting workflow for oral gavage studies.
References
- 1. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. 9-cis retinoic acid inhibition of activation-induced apoptosis is mediated via regulation of fas ligand and requires retinoic acid receptor and retinoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of ligand in retinoid signaling. 9-cis-retinoic acid modulates the oligomeric state of the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of 9-Cis-Retinal and Other Retinoids in Mouse Models of Leber Congenital Amaurosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 9-cis-retinal and its analogs versus other retinoids in treating Leber Congenital Amaurosis (LCA) in preclinical mouse models. The information presented is collated from peer-reviewed studies and is intended to support research and development efforts in the field of retinal disease therapeutics.
Introduction to Leber Congenital Amaurosis and the Visual Cycle
Leber Congenital Amaurosis is a group of inherited retinal diseases characterized by severe vision loss at birth or in early infancy. A significant portion of LCA cases are caused by mutations in genes essential for the visual cycle, such as RPE65 and LRAT. These genes encode for proteins crucial for the regeneration of 11-cis-retinal, the chromophore that binds to opsin to form rhodopsin, the light-sensitive pigment in rod photoreceptors. The disruption of this cycle leads to a deficiency in 11-cis-retinal, causing impaired photoreceptor function and progressive retinal degeneration.
Pharmacological intervention with synthetic retinoids that can bypass the defective steps in the visual cycle is a promising therapeutic strategy. This guide focuses on the efficacy of this compound, a synthetic isomer of retinal, in restoring visual function in mouse models of LCA, and compares its performance with other retinoids.
Mechanism of Action: this compound as a Bypass Therapy
In a healthy visual cycle, all-trans-retinol is converted to 11-cis-retinal in the retinal pigment epithelium (RPE). This process involves the enzymes Lecithin:retinol acyltransferase (LRAT) and RPE65. In LCA mouse models with Lrat or Rpe65 mutations, this pathway is blocked.
This compound acts as a replacement chromophore. When administered systemically, it can be taken up by the photoreceptors and directly bind to opsin, forming a functional, albeit artificial, photopigment called isorhodopsin. Isorhodopsin is capable of initiating the phototransduction cascade upon light absorption, thereby restoring light sensitivity to the retina.
Caption: The canonical visual cycle and the this compound bypass pathway in LCA.
Comparative Efficacy of Retinoids
The following tables summarize the quantitative data from key studies comparing the efficacy of different retinoids in restoring visual function and retinal health in LCA mouse models.
Table 1: Electroretinogram (ERG) Response in Rpe65-/- Mice Following Retinoid Treatment
| Retinoid Administered | Dosage | Treatment Duration | Scotopic a-wave Amplitude (µV) | Scotopic b-wave Amplitude (µV) | Reference |
| Vehicle (Soybean Oil) | - | 14 days | ~10 | ~20 | [1] |
| 9-cis-Retinyl Acetate | 1 mg/kg/day | 14 days | ~100 | ~250 | [1] |
| 9-cis-Retinyl Acetate | 4 mg/kg/day | 14 days | ~150 | ~400 | [1] |
| 9-cis-Retinyl Acetate | 12.5 mg/kg/day | 14 days | ~200 | ~500 | [1] |
| Untreated | - | - | <50 (at highest intensity) | <100 (at highest intensity) | [2] |
| This compound | 2.5 mg (gavage) | 48 hours post-treatment | ~250 (at highest intensity) | ~600 (at highest intensity) | [2] |
Table 2: Retinoid Levels in the Eyes of Rpe65-/- Mice Following Treatment
| Retinoid Administered | Dosage | This compound (pmol/eye) | 11-cis-Retinal (pmol/eye) | All-trans-Retinyl Esters (nmol/eye) | Reference |
| Vehicle | - | Undetectable | Undetectable | ~1.2 | [1] |
| 9-cis-Retinyl Acetate | 1 mg/kg/day (14 days) | Undetectable | Undetectable | Not significantly different from vehicle | [1] |
| 9-cis-Retinyl Acetate | 4 mg/kg/day (14 days) | 38 ± 4 | Undetectable | Not significantly different from vehicle | [1] |
| 9-cis-Retinyl Acetate | 12.5 mg/kg/day (14 days) | 95 ± 14 | Undetectable | Not significantly different from vehicle | [1] |
Table 3: Direct Comparison of Photopigment Formation with this compound vs. 11-cis-Retinal in Rpe65-/- Mice
| Retinoid Administered | Outcome | Result | Reference |
| This compound | Isorhodopsin formation | High level of formation | [2] |
| 11-cis-Retinal | Rhodopsin formation | ~50% of the photopigment formed compared to this compound | [2] |
This direct comparison suggests that under the tested conditions, this compound is more efficient at forming a functional photopigment (isorhodopsin) than exogenously administered 11-cis-retinal is at forming rhodopsin in the Rpe65-/- mouse model.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the cited studies.
References
Restoring Vision: A Comparative Guide to Functional Assays for 9-Cis-Retinal Therapy in Animal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays used to validate the efficacy of 9-cis-retinal in restoring vision in animal models of retinal degeneration. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of this therapeutic approach.
This compound, a synthetic analog of the natural visual chromophore 11-cis-retinal, has emerged as a promising therapeutic agent for certain forms of inherited blindness, particularly Leber congenital amaurosis (LCA). In animal models lacking key enzymes of the visual cycle, such as RPE65 or LRAT, oral or systemic administration of this compound can bypass the defective pathway, bind to opsin, and form a functional photopigment called isorhodopsin, thereby restoring light sensitivity and improving visual function.[1][2][3][4] This guide focuses on the critical functional assays employed to confirm and quantify the vision-restoring effects of this compound in preclinical studies.
Comparative Efficacy of this compound: A Data-Driven Overview
The effectiveness of this compound and its prodrug, 9-cis-retinyl acetate (9-cis-R-Ac), has been demonstrated across various animal models. The following table summarizes key quantitative data from studies evaluating these compounds, providing a comparative perspective on their bioactivity and therapeutic potential.
| Animal Model | Compound Administered | Dosing Regimen | Key Functional Assay | Results | Reference |
| Rpe65-/- Mice | This compound | Oral gavage | Electroretinography (ERG) | Restored light sensitivity to wild-type levels. | [1] |
| Rpe65-/- Mice | 9-cis-retinyl acetate | Single doses (6.25–50 mg/kg) | Electroretinography (ERG) | Significant, dose-dependent improvement in ERG responses. | [3][5] |
| Rpe65-/- Mice | 9-cis-retinyl acetate | Daily doses (1–12.5 mg/kg) for 2 weeks | Electroretinography (ERG) | Remarkable improvement of retinal function. | [3][5] |
| Rpe65-/- Mice | 9-cis-retinyl acetate | Intermittent treatment (1 and 4 mg/kg) for 8 weeks | Electroretinography (ERG) & Behavior | Dose-dependent improvement of retinal function and better performance in vision-dependent behavioral tests. | [3][5] |
| Lrat-/- Mice | 9-cis-retinyl acetate | Not specified | Electroretinography (ERG) | Significant improvement in retinal function. | [6] |
| Wild-type (aging) Mice | 9-cis-retinyl acetate | Monthly oral gavage | Electroretinography (ERG) | Improved ERG responses and dark adaptation compared to vehicle-treated controls.[2][7] | [2][7] |
| Mitf-/- Mice | This compound | Subcutaneous injection at P8 and P15 | Electroretinography (ERG) | Partial recovery of rod and standard combined ERG responses. | [4] |
| Rpe65-/- Dogs | This compound | Intravitreal injection | Electroretinography (ERG) & Visual Performance | Increased rod ERG responses and improved functional vision in 5 of 7 dogs.[8] | [8] |
Key Functional Assays and Experimental Protocols
The confirmation of vision restoration by this compound relies on a combination of electrophysiological and behavioral assays.
Electroretinography (ERG)
ERG is a non-invasive technique that measures the electrical responses of the various cell types in the retina to a flash of light. It is the most widely used functional assay to objectively assess retinal function in animal models.
Experimental Protocol:
-
Animal Preparation: Mice are typically dark-adapted overnight to maximize the sensitivity of rod photoreceptors. Anesthesia is administered, and pupils are dilated.
-
Electrode Placement: A recording electrode is placed on the cornea, a reference electrode is placed subcutaneously on the head, and a ground electrode is placed on the tail.
-
Light Stimulation: A series of light flashes of increasing intensity are presented to the eye.
-
Recording: The electrical responses (a-wave, originating from photoreceptors, and b-wave, originating from bipolar cells) are recorded and amplified.
-
Data Analysis: The amplitudes and implicit times of the a- and b-waves are measured and compared between treated and control groups.
Vision-Dependent Behavioral Assays
Behavioral tests provide a measure of the animal's overall visual perception and its ability to use vision to perform tasks.
Optomotor Response (OMR): This assay assesses an animal's innate reflex to follow a moving pattern with its head and neck. It provides quantitative information about visual acuity and contrast sensitivity.[9]
Experimental Protocol:
-
Apparatus: The animal is placed on a platform surrounded by four computer monitors displaying a rotating striped pattern.
-
Stimulus Presentation: The spatial frequency, contrast, and speed of the rotating pattern are varied.
-
Observation: An observer, blind to the experimental condition, records the animal's head movements that track the direction of the rotating pattern.
-
Data Analysis: The threshold at which the animal can no longer track the pattern is determined for different spatial frequencies and contrasts.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: The visual cycle and the therapeutic bypass by this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Conclusion
The functional assays detailed in this guide are indispensable tools for the preclinical evaluation of this compound as a vision-restoring therapy. Electrophysiological measures like ERG provide objective and quantitative data on retinal function, while behavioral assays such as the optomotor response offer insights into the animal's perceived visual capability. The collective evidence from these studies strongly supports the potential of this compound to bypass defects in the visual cycle and restore meaningful vision in animal models of inherited retinal diseases. These findings have paved the way for clinical trials in human patients, offering hope for those affected by these debilitating conditions.
References
- 1. Retinoids for Treatment of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dietary 9-cis-β,β-Carotene Fails to Rescue Vision in Mouse Models of Leber Congenital Amaurosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Improvement of visual performance with intravitreal administration of this compound in Rpe65-mutant dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Robust Optomotor Assay for Assessing the Efficacy of Optogenetic Tools for Vision Restoration - PMC [pmc.ncbi.nlm.nih.gov]
Restoring Vision: A Comparative Guide to Isorhodopsin Formation via 9-Cis-Retinal Administration
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for inducing isorhodopsin formation in vivo through the administration of 9-cis-retinal. It offers a comprehensive overview of supporting experimental data, detailed protocols, and visual representations of the underlying biological processes.
The regeneration of visual pigments is paramount for sight. In instances where the canonical visual cycle is impaired due to genetic defects, such as in Leber congenital amaurosis (LCA), the administration of this compound presents a promising therapeutic avenue. This compound can bind to opsin to form isorhodopsin, a functional analog of rhodopsin, thereby bypassing the defective enzymatic steps and restoring light sensitivity.[1][2] This guide delves into the validation of this process, comparing it with the natural visual cycle and other experimental interventions.
Comparative Efficacy of Retinoid Administration
The in vivo efficacy of this compound and its precursors, such as 9-cis-retinyl acetate (9-cis-R-Ac), has been demonstrated in various studies, primarily utilizing mouse models with genetic defects in the RPE65 or LRAT genes, which are crucial for the canonical visual cycle.[1][3] These studies consistently show that oral administration of 9-cis-retinoids leads to the formation of isorhodopsin, resulting in improved retinal function as measured by electroretinography (ERG).[1][3]
| Treatment Group | Animal Model | Dosage | Outcome Measure | Result | Reference |
| 9-cis-R-Ac | Rpe65-/- Mice | Single doses (6.25–50 mg/kg) | Scotopic ERG a- and b-wave amplitudes | Dose-dependent increase in amplitudes | [1] |
| 9-cis-R-Ac | Rpe65-/- Mice | Daily doses (1–12.5 mg/kg) for 2 weeks | Scotopic ERG a- and b-wave amplitudes | Remarkable improvement in retinal function | [1] |
| 9-cis-R-Ac | Wild-type C57BL/6 Mice | Monthly gavage (~80 mg/kg) | Rhodopsin/isorhodopsin to opsin ratio | Significantly higher in treated vs. control mice | [4] |
| This compound | Rpe65-/- Dogs | Intravitreal injection | Rod ERG responses | Increased responses in 5 of 7 dogs | [5] |
| Dark Rearing | Rpe65-/- Mice | 4 weeks in darkness | Isorhodopsin levels | ~10 pmol per retina | [6] |
| 11-cis-retinal | Rpe65-/- Mice | Intraperitoneal injection | Vision improvement | Reported improvement | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Oral Administration of 9-cis-Retinyl Acetate in Mice
This protocol is adapted from studies investigating the therapeutic potential of 9-cis-R-Ac in Rpe65-/- mice.[1]
-
Animal Model: Rpe65-/- mice, a model for Leber congenital amaurosis.
-
Compound Preparation: 9-cis-retinyl acetate (9-cis-R-Ac) is suspended in an oil-based vehicle, such as soybean oil, for administration.
-
Administration: The 9-cis-R-Ac solution is administered to the mice via gastric gavage. Dosages can range from single high doses (e.g., 50 mg/kg) to lower daily doses (e.g., 1-12.5 mg/kg) depending on the study design.
-
Functional Assessment: Retinal function is evaluated using electroretinography (ERG) to measure the electrical responses of retinal cells to light stimuli. Scotopic ERG is used to assess rod function.
-
Biochemical Analysis: To confirm isorhodopsin formation, eyes are enucleated, and retinoids are extracted. High-performance liquid chromatography (HPLC) is used to separate and quantify different retinal isomers, including this compound and 11-cis-retinal.[4][6] Visual pigments can also be purified by immunoaffinity chromatography to directly identify the bound chromophore.[4]
Intravitreal Injection of this compound in Dogs
This protocol outlines the direct delivery of this compound to the eye in a larger animal model.[5]
-
Animal Model: Rpe65-mutant dogs, a model for a human retinal disease.
-
Compound Preparation: this compound is prepared for intravitreal injection. The specific formulation details are critical to ensure safety and efficacy.
-
Administration: A single intravitreal injection of this compound is administered to one eye of the dog.
-
Functional Assessment: Visual function is assessed through ERG analysis and visual performance tests.
-
Follow-up: The duration of the therapeutic effect is monitored over time, with some studies performing a second injection to evaluate sustained rescue of visual function.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the validation process.
Caption: The canonical visual cycle and the this compound therapeutic bypass.
The diagram above illustrates the natural visual cycle where light converts 11-cis-retinal in rhodopsin to all-trans-retinal, leading to visual signaling. The regeneration of 11-cis-retinal occurs in the RPE and involves the RPE65 enzyme. In cases of RPE65 deficiency, this cycle is broken. The administration of this compound bypasses this enzymatic step, directly combining with opsin to form the functional photopigment isorhodopsin.
Caption: A generalized workflow for in vivo validation of isorhodopsin formation.
This workflow outlines the key steps in a typical preclinical study to validate the efficacy of this compound administration. It begins with the selection of an appropriate animal model, followed by compound administration and subsequent functional and biochemical assessments to confirm the formation of isorhodopsin and the restoration of retinal activity.
Alternative Approaches and Considerations
While this compound administration has shown significant promise, it is important to consider alternative strategies and the nuances of each approach.
-
11-cis-Retinal Administration: Direct administration of the natural chromophore, 11-cis-retinal, has also been explored.[3] However, 11-cis-retinal is less stable than this compound and its derivatives, making formulation and delivery more challenging.[2]
-
Dark-Mediated Isorhodopsin Formation: Interestingly, studies have shown that in RPE65 knockout mice, prolonged periods in darkness can lead to the endogenous formation of isorhodopsin, suggesting a slow, alternative pathway for this compound generation.[6] This highlights the complexity of retinoid metabolism in the eye.
-
Delivery Methods: The route of administration is a critical factor. Oral gavage of 9-cis-retinyl acetate has proven effective in mice, offering a systemic and less invasive approach.[1] In contrast, intravitreal injections provide direct delivery to the eye but are more invasive.[5] The development of sustained-release intravitreal devices is an area of active research.[5]
References
- 1. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isorhodopsin: An Undervalued Visual Pigment Analog [mdpi.com]
- 3. Effects of Long-Term Administration of 9-cis-Retinyl Acetate on Visual Function in Mice | IOVS | ARVO Journals [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Improvement of visual performance with intravitreal administration of this compound in Rpe65-mutant dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isorhodopsin rather than rhodopsin mediates rod function in RPE65 knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 9-cis-Retinoids and Other Visual Cycle Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 9-cis-retinoids and other prominent visual cycle modulators, including emixustat, fenretinide, and ALK-001. The information is intended to support research and development efforts in the field of ophthalmology by offering a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.
Introduction to Visual Cycle Modulators
The visual cycle is a critical enzymatic process in the retina responsible for regenerating 11-cis-retinal, the chromophore of rhodopsin and cone opsins, which is essential for vision. Dysregulation of the visual cycle can lead to the accumulation of toxic byproducts, such as lipofuscin and A2E, contributing to the pathology of various retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD). Visual cycle modulators are a class of therapeutic agents designed to intervene in this pathway to reduce the formation of these toxic substances and preserve retinal function.
Comparative Data of Visual Cycle Modulators
The following tables summarize key quantitative data for 9-cis-retinoids and other visual cycle modulators based on available preclinical and clinical studies.
Table 1: In Vitro RPE65 Inhibition
| Compound | IC50 (RPE65 Inhibition) | Species | Assay Conditions |
| Emixustat | 4.4 nM[1] | Bovine | In vitro isomerase assay with RPE microsomes.[1] |
| Emixustat | 200 ± 20 nM[2] | Bovine | In vitro 11-cis-retinol production by RPE microsomes.[2] |
| (S)-emixustat | 150 ± 24 nM[3] | Bovine | Pre-incubation with RPE microsomes followed by addition of all-trans-retinol.[3] |
| (R)-emixustat | 91 ± 6 nM[3] | Bovine | Pre-incubation with RPE microsomes followed by addition of all-trans-retinol.[3] |
| Retinylamine (Ret-NH2) | 2.03 ± 0.39 µM[3] | Bovine | Pre-incubation with RPE microsomes followed by addition of all-trans-retinol.[3] |
| (±)-RPE65-61 | 80 nM[4] | Bovine | In vitro retinol isomerase assay.[4] |
| CU239 | 6 µM[5] | Not Specified | In vitro isomerase assay using all-trans-retinol and endogenous LRAT.[5] |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Finding |
| 9-cis-retinoic acid + Fenretinide | N-methyl-N-nitrosourea (MNU)-induced mammary cancer in older rats | 96% reduction in the number of mammary cancers with the combination.[6] |
| Emixustat | Abca4-/- Rdh8-/- mice (light-induced retinal degeneration) | Partial protection of photoreceptors at 8 mg/kg, maintaining outer nuclear layer thickness.[3] |
| ALK-001 | Animal models of Stargardt disease | Decreased vitamin A dimerization by more than 80% and prevented retinal degeneration and vision loss.[7] |
| 9-cis-retinyl acetate | Rpe65-/- mice | Significant dose-dependent improvement in electroretinographic responses with single doses of 6.25–50 mg/kg.[8] |
Table 3: Clinical Trial Outcomes
| Compound | Disease | Key Outcome |
| 9-cis-retinyl acetate (QLT091001) | Leber Congenital Amaurosis (LCA) with RPE65 or LRAT mutations | In a phase 1b trial, 10 of 14 patients showed improvement in Goldmann Visual Field (GVF) areas, and 6 of 14 had improved visual acuity.[9] However, after 2 years, the visual function in most patients returned to baseline.[9] |
| ALK-001 (Gildeuretinol) | Stargardt Disease (TEASE-1 Study) | Slowed the growth rate of atrophic retinal lesions by 21% (square root transformation) or 28% (untransformed area) over two years (p<0.001).[7][10] |
| Emixustat | Stargardt Disease | 10 mg dose showed near-complete suppression of rod b-wave amplitude recovery rate post-photobleaching (mean=91.86%).[11] |
| Fenretinide | Geographic Atrophy (GA) due to AMD | Did not show a reduction in geographic atrophy or improvement in vision in human trials.[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of visual cycle modulators are provided below.
RPE65 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the RPE65 enzyme.
Methodology:
-
Preparation of RPE Microsomes: Bovine retinal pigment epithelium (RPE) microsomes are prepared as a source of the RPE65 enzyme.
-
Inhibitor Incubation: The test compound (e.g., emixustat, retinylamine) is pre-incubated with the RPE microsomes at various concentrations for a specified time (e.g., 5 minutes) at room temperature.[3]
-
Substrate Addition: The reaction is initiated by adding the substrate, all-trans-retinol.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1 hour).
-
Quenching: The enzymatic reaction is stopped by the addition of methanol.
-
Extraction and Analysis: Retinoids are extracted from the reaction mixture. The production of 11-cis-retinol is quantified using high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of inhibition of 11-cis-retinol production is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.
A liposome-based isomerohydrolase assay can also be employed using purified RPE65 and all-trans-retinyl palmitate incorporated into liposomes as the substrate.[5][13]
Electroretinography (ERG)
Objective: To assess the functional integrity of the retina, particularly the photoreceptor cells (rods and cones), in response to a light stimulus after administration of a visual cycle modulator.
Methodology:
-
Animal Preparation: The subject (e.g., a mouse) is anesthetized, and the pupils are dilated.
-
Electrode Placement: A recording electrode is placed on the cornea, a reference electrode is placed subcutaneously between the eyes, and a ground electrode is placed on the tail.
-
Dark Adaptation: The animal is dark-adapted for a period (e.g., overnight) to allow for the regeneration of rhodopsin.
-
Photobleaching: A bright light flash is used to bleach a significant portion of the photopigment.
-
ERG Recording: Following the photobleach, ERG responses are recorded at various time points during dark adaptation. The b-wave amplitude of the ERG is a key parameter, reflecting the activity of bipolar cells, which are downstream of the photoreceptors.
-
Data Analysis: The rate of recovery of the rod b-wave amplitude over time is measured. A slower recovery rate in treated animals compared to controls indicates inhibition of the visual cycle. For instance, in a study with emixustat, subjects receiving a 10 mg dose showed a near-complete suppression of the rod b-wave amplitude recovery rate.[11]
Lipofuscin Accumulation Assay
Objective: To quantify the accumulation of lipofuscin, a hallmark of retinal aging and disease, in RPE cells.
Methodology:
-
Cell Culture: Retinal pigment epithelial cells are cultured in vitro.
-
Induction of Senescence/Lipofuscin Accumulation: Cells can be treated with stressors to induce senescence and lipofuscin accumulation.
-
Staining: The cells are fixed and stained with a lipofuscin-specific dye, such as Sudan Black B (SBB).
-
Imaging: The stained cells are visualized using brightfield or fluorescence microscopy.
-
Quantification: The amount of lipofuscin can be quantified by measuring the intensity of the SBB staining or the autofluorescence of the lipofuscin granules.
Signaling Pathways and Experimental Workflows
The Visual Cycle
The following diagram illustrates the key steps in the canonical visual cycle, which takes place in the photoreceptor outer segments and the retinal pigment epithelium.
Caption: The canonical visual cycle and points of intervention for various modulators.
Experimental Workflow for Evaluating a Novel Visual Cycle Modulator
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a new visual cycle modulator.
Caption: A generalized workflow for the preclinical assessment of a visual cycle modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tuning the metabolic stability of visual cycle modulators through modification of an RPE65 recognition motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacodynamics of emixustat in protection against retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel RPE65 Inhibitor CU239 Suppresses Visual Cycle and Prevents Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. supportsight.org [supportsight.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Oral 9-cis retinoid for childhood blindness due to Leber congenital amaurosis caused by RPE65 or LRAT mutations: an open-label phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Randomised study evaluating the pharmacodynamics of emixustat hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.miami.edu]
- 13. The novel visual cycle inhibitor (±)-RPE65-61 protects retinal photoreceptors from light-induced degeneration | PLOS One [journals.plos.org]
Evaluating the Long-Term Safety and Efficacy of 9-cis-Retinyl Acetate Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-cis-retinyl acetate with alternative therapies for certain inherited retinal diseases. It is designed to offer an objective overview supported by experimental data to inform research and development in the field of ophthalmology.
Introduction to 9-cis-Retinyl Acetate
9-cis-retinyl acetate is a synthetic, orally administered prodrug of 9-cis-retinal. It has been investigated as a chromophore replacement therapy for inherited retinal degenerations such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP).[1][2][3] These conditions can arise from mutations in genes like RPE65 and LRAT, which are crucial for the visual cycle, leading to a deficiency in 11-cis-retinal, the light-sensing molecule in the retina.[1][2][4] 9-cis-retinyl acetate aims to bypass the defective steps in the visual cycle by providing an alternative retinoid that can combine with opsin to form isorhodopsin, a functional visual pigment that can initiate phototransduction.[1][3]
Comparative Efficacy
The efficacy of 9-cis-retinyl acetate has been evaluated in both preclinical animal models and human clinical trials. A key alternative for a subset of these patients, particularly those with RPE65-mutation associated LCA, is gene therapy.
| Treatment Approach | Condition | Key Efficacy Outcomes | Supporting Data |
| 9-cis-Retinyl Acetate (QLT091001) | Leber Congenital Amaurosis (RPE65 or LRAT mutations) | - Improved visual field and visual acuity in a subset of patients.[5] | - In a Phase 1b trial, 10 of 14 patients (71%) showed an improvement in Goldmann Visual Field (GVF) areas, and 6 of 14 (43%) had an improvement in visual acuity.[5] |
| - Improvements in activities of daily living were self-reported by patients or their parents.[5] | - The therapeutic effects were not permanent, with most patients returning to baseline vision after two years.[5] | ||
| - In Rpe65 knockout mice, it improved retinal function (electroretinography responses) and morphology, and performance in vision-dependent behavioral tests.[1][6][7] | - Dose-dependent improvements in ERG responses were observed with single, intermittent, and daily dosing regimens in mice.[1][6] | ||
| Gene Therapy (Voretigene Neparvovec-rzyl / Luxturna™) | Leber Congenital Amaurosis (RPE65 mutation-associated) | - Significant and sustained improvement in functional vision and light sensitivity. | - Approved by the FDA for treating patients with confirmed biallelic RPE65 mutation-associated LCA.[8] |
| - Enables patients to navigate in low-light conditions. | - Therapeutic effects have been shown to be durable over several years. | ||
| Other Investigational & Supportive Therapies | Retinitis Pigmentosa | - Modest slowing of disease progression or visual field loss. | - High doses of vitamin A may slightly slow the progression of RP.[9] |
| - The combination of lutein and vitamin A has demonstrated a modest effect on slowing mid-peripheral visual loss.[10] |
Long-Term Safety Profile
The long-term safety of 9-cis-retinyl acetate has been primarily studied in animal models, with limited data from a short-term human trial.
| Treatment Approach | Key Safety Findings | Supporting Data |
| 9-cis-Retinyl Acetate (QLT091001) | - Generally well-tolerated in mice in both short-term and long-term (6-10 months) studies.[11][12] | - No significant adverse effects on gene expression were detected in the liver and kidney of mice after long-term administration.[11][13] |
| - The Phase 1b human trial was primarily designed to assess safety and did not proceed to later phases.[14] | - Some patients in the clinical trial reported photophobia.[14] | |
| Gene Therapy (Voretigene Neparvovec-rzyl / Luxturna™) | - Generally considered safe, with most adverse events being related to the subretinal injection procedure. | - Potential risks include intraocular inflammation, increased intraocular pressure, and retinal tears. |
| Other Investigational & Supportive Therapies | - High-dose vitamin A supplementation carries a risk of toxicity. | - High-dose vitamin E may worsen retinal damage in some RP patients.[10] |
Signaling Pathways and Mechanism of Action
The visual cycle is a critical signaling pathway for vision. 9-cis-retinyl acetate intervenes in this pathway when it is disrupted by genetic mutations.
Experimental Protocols
Preclinical Evaluation in Rpe65-/- Mice
A common experimental workflow to assess the efficacy of 9-cis-retinyl acetate in a mouse model of Leber congenital amaurosis involves several key steps.
Detailed Methodologies:
-
Animal Models: Rpe65-/- mice, which lack the RPE65 protein, are a standard model for LCA. These mice have a deficiency in 11-cis-retinal and develop retinopathy that resembles the human disease.[1][2]
-
Drug Administration: 9-cis-retinyl acetate is typically dissolved in an oil-based vehicle, such as soybean oil, and administered via oral gavage.[1][6][7] Dosing regimens can include single doses, daily administrations for a set period, or intermittent dosing schedules.[1][6]
-
Electroretinography (ERG): This is a non-invasive test that measures the electrical responses of the various cell types in the retina. Mice are dark-adapted, and then light flashes of varying intensity are used to elicit responses from rod and cone photoreceptors. The amplitudes of the a- and b-waves are key parameters for assessing retinal function.[1][11][13]
-
Behavioral Testing: Vision-dependent behavioral tests are used to assess higher-order visual processing. This can include tests that measure a mouse's ability to track moving objects or navigate a maze based on visual cues.[1][7]
-
Histology and Retinoid Analysis: After the experimental period, eyes are collected for histological analysis to examine the structure of the retina, including the thickness of the photoreceptor outer nuclear layer. High-performance liquid chromatography (HPLC) is used to extract and quantify the levels of different retinoids in the eye, confirming the delivery and metabolism of 9-cis-retinyl acetate.[1][7]
Human Clinical Trial Protocol (Phase 1b)
-
Study Design: An open-label, prospective, phase 1b trial was conducted to evaluate the safety and efficacy of 9-cis-retinyl acetate (QLT091001).[5]
-
Patient Population: The trial enrolled patients aged 6 years and older with a confirmed diagnosis of Leber congenital amaurosis due to mutations in either the RPE65 or LRAT gene.[5]
-
Intervention: Patients received a 7-day course of oral 9-cis-retinyl acetate.[5]
-
Outcome Measures: The primary outcomes were safety and tolerability. Efficacy was assessed through changes in Goldmann Visual Fields (GVF) and visual acuity. Self-reported improvements in activities of daily living were also documented.[5]
Conclusion
9-cis-retinyl acetate has demonstrated a clear biological mechanism and preclinical efficacy in restoring visual function in animal models of LCA. The results from the early-phase human clinical trial were also promising, showing tangible improvements in a significant portion of the treated patients. However, the transient nature of the therapeutic effect and the fact that the clinical development did not progress past Phase 1b are important considerations.
In comparison, gene therapy for RPE65-mediated LCA offers a long-term, and in many cases, a more profound restoration of vision. For other forms of inherited retinal degenerations without an approved gene therapy, and for retinitis pigmentosa, the therapeutic landscape is more varied, with supportive treatments like vitamin A and lutein showing modest benefits.
For researchers and drug developers, 9-cis-retinyl acetate represents a compelling proof-of-concept for chromophore replacement therapy. Future research could focus on developing formulations or delivery methods that provide a more sustained therapeutic effect. Further comparative studies with emerging therapies, including next-generation gene therapies and other small molecules, will be crucial in defining the future role of 9-cis-retinoids in treating inherited retinal diseases.
References
- 1. Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin A Derivatives as Treatment Options for Retinal Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral 9-cis retinoid for childhood blindness due to Leber congenital amaurosis caused by RPE65 or LRAT mutations: an open-label phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Retinoids for Treatment of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural treatments for retinitis pigmentosa | Research Starters | EBSCO Research [ebsco.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 9-cis-Retinal: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 9-cis-Retinal, a light-sensitive and potentially hazardous retinoid, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound waste, ensuring the protection of researchers and the environment. Adherence to these protocols is essential for minimizing risks associated with this compound.
Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed[1] | Acute toxicity, oral (Category 4)[1] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1] |
| Causes skin irritation[1] | Skin corrosion/irritation (Category 2)[1] | Wear protective gloves and clothing. Wash hands thoroughly after handling.[1] |
| Causes serious eye irritation[1] | Serious eye damage/eye irritation (Category 2A)[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| May cause respiratory irritation[1] | Specific target organ toxicity, single exposure (Category 3)[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[1] |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with powders or creating aerosols, a dust mask (e.g., N95) is recommended.[2]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe disposal of solid and liquid this compound waste.
1. Preparation:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.[3]
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Prepare a Labeled Waste Container: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be clearly labeled as "Hazardous Waste" and list the contents, including "this compound".[4][5]
2. Waste Segregation:
-
Solid Waste: This includes contaminated consumables such as gloves, paper towels, and weighing papers. Keep solid waste separate from liquid waste.[4]
-
Liquid Waste: This includes unused solutions of this compound. Do not mix with other incompatible chemical waste.[6]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container.[5]
3. Containment:
-
Solid Waste: Place all solid waste contaminated with this compound into the designated and labeled solid hazardous waste container.
-
Liquid Waste: Carefully pour liquid waste into the designated and labeled liquid hazardous waste container. Use a funnel to prevent spills. Do not overfill the container.[4]
-
Container Closure: Ensure the waste container is tightly sealed when not in use to prevent spills or the release of vapors.[7]
4. Storage:
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[6][7][8] This area should be at or near the point of waste generation and away from general laboratory traffic.
-
Secondary Containment: It is good practice to keep the waste container within a secondary containment tray to mitigate any potential leaks.[4]
-
Incompatible Materials: Store this compound waste away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
5. Final Disposal:
-
Arrange for Pickup: Once the waste container is full or has reached the accumulation time limit set by your institution (often up to 12 months as long as accumulation limits are not exceeded), contact your institution's EHS department to arrange for a hazardous waste pickup.[7][8]
-
Documentation: Complete any necessary hazardous waste disposal forms as required by your institution.[7]
Important Considerations:
-
Waste Minimization: Whenever possible, practice waste minimization by preparing only the amount of this compound solution needed for your experiment.[8]
-
Local Regulations: All waste disposal must be handled in accordance with local, state, and federal regulations.[9][10] Consult your institution's EHS department for specific guidelines.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent material and place it in the hazardous waste container. Decontaminate the surface with a suitable solvent, such as alcohol, and dispose of all cleanup materials as hazardous waste.[1]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound vitamin A analog 514-85-2 [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Personal protective equipment for handling 9-Cis-Retinal
This guide provides crucial safety and logistical information for the handling and disposal of 9-Cis-Retinal, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Physical and Chemical Properties
Proper handling and storage of this compound require an understanding of its key physical and chemical properties. This data is summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₀H₂₈O |
| Molecular Weight | 284.44 g/mol |
| Appearance | Yellow to yellow-orange crystalline solid |
| Melting Point | 56-58 °C |
| Storage Temperature | -20°C or -80°C[1] |
| Solubility | Soluble in Ethanol (25 mg/ml), DMSO (16 mg/ml), and DMF (25 mg/ml)[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. This material should be considered hazardous, and direct contact should be avoided.[2]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, impervious gloves. Always inspect gloves prior to use. |
| Eye/Face Protection | Safety Glasses/Goggles | Wear tightly fitting safety goggles with side-shields. |
| Skin and Body Protection | Lab Coat | A standard laboratory coat should be worn. For larger quantities, consider impervious clothing. |
| Respiratory Protection | Dust Mask/Respirator | For powdered form, a NIOSH-approved N95 dust mask or a suitable respirator should be used to avoid inhalation. |
Step-by-Step Handling and Experimental Protocol
Note: this compound is sensitive to light and air. All procedures should be performed under dim or yellow light, and solvents should be purged with an inert gas.[2][3]
1. Preparation of Stock Solutions:
-
Before handling, ensure all required PPE is correctly worn.
-
Weigh the crystalline this compound in a chemical fume hood.
-
To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as ethanol, DMSO, or DMF.[2] These solvents should be purged with an inert gas like nitrogen or argon before use.[2]
-
For aqueous buffers, first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[2] Note that aqueous solutions are not recommended for storage for more than one day.[2]
2. Use in Experiments:
-
When using this compound in experiments, maintain it in sealed, light-protected containers as much as possible.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Work in a well-ventilated area or a chemical fume hood to prevent inhalation of any aerosols or dust.[4]
3. Storage:
-
Store this compound as a crystalline solid at -80°C for long-term stability (≥ 2 years).[2]
-
Stock solutions in organic solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] These solutions should be stored under an inert atmosphere (e.g., nitrogen) and protected from light.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatible.
2. Decontamination:
-
Glassware and non-disposable equipment that have come into contact with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove any residue. The rinseate must be collected as hazardous liquid waste.
-
Work surfaces should be wiped down with a solvent-dampened cloth, and the cloth disposed of as solid hazardous waste.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
